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  • Product: N-(cyclohexylmethyl)-2-hydroxyacetamide
  • CAS: 645405-30-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide

Topic: N-(cyclohexylmethyl)-2-hydroxyacetamide Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary N-(cyclohexylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(cyclohexylmethyl)-2-hydroxyacetamide Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7) is a functionalized amide intermediate often utilized in the synthesis of pharmaceutical motifs, particularly in the development of mucolytics, kinase inhibitors, and antifouling agents. Its structure comprises a lipophilic cyclohexylmethyl tail coupled to a hydrophilic glycolic acid headgroup.

This guide details the synthesis of this molecule, prioritizing the Aminolysis of Alkyl Glycolates as the primary, scalable, and atom-economical pathway. Alternative routes involving coupling reagents and direct condensation are analyzed for specific laboratory constraints.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide relies on the formation of the amide bond (


). The presence of the 

-hydroxyl group presents a chemoselectivity challenge: the hydroxyl group is nucleophilic and can compete with the amine, potentially leading to ester byproducts or polymerization (polyglycolide formation).
Strategic Disconnections
  • Path A (Recommended): Nucleophilic acyl substitution of an

    
    -hydroxy ester (Ethyl glycolate) by the amine. This exploits the higher nucleophilicity of the primary amine over the hydroxyl group.
    
  • Path B (Coupling): Direct activation of Glycolic acid using carbodiimides (EDC/DCC). Requires careful pH control to prevent O-acylation.

  • Path C (Protection Strategy): Acylation using Acetoxyacetyl chloride followed by hydrolysis. High yielding but adds two synthetic steps (protection/deprotection).

Retrosynthesis Diagram

Retrosynthesis Target N-(cyclohexylmethyl)-2-hydroxyacetamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Amine Cyclohexanemethanamine (Nucleophile) Disconnection->Amine Glycolate Ethyl Glycolate (Electrophile) Disconnection->Glycolate Path A GlycolicAcid Glycolic Acid (Alternative) Disconnection->GlycolicAcid Path B

Figure 1: Retrosynthetic breakdown identifying Cyclohexanemethanamine and Ethyl Glycolate as the optimal precursors.

Primary Protocol: Aminolysis of Ethyl Glycolate

This method is preferred for its "green" profile—avoiding chlorinated solvents and toxic coupling reagents. The reaction is driven by the nucleophilicity of the primary amine and the removal of ethanol.

Reaction Scheme


Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate.[1] Although esters are generally sluggish towards aminolysis,


-hydroxy esters exhibit enhanced reactivity. The 

-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and stabilizing the transition state.

Mechanism Reactants Amine + Ethyl Glycolate TS Tetrahedral Intermediate (H-Bond Stabilized) Reactants->TS Nucleophilic Attack Elimination Elimination of EtOH TS->Elimination Proton Transfer Product Target Amide Elimination->Product Irreversible

Figure 2: Mechanism of aminolysis facilitated by internal hydrogen bonding of the alpha-hydroxy group.

Experimental Protocol

Reagents:

  • Cyclohexanemethanamine (1.0 equiv)

  • Ethyl glycolate (1.1 equiv)

  • Solvent: Methanol (anhydrous) or solvent-free (neat)

  • Catalyst (Optional): 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for faster kinetics, though uncatalyzed is sufficient.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyclohexanemethanamine (11.3 g, 100 mmol) in Methanol (30 mL).

  • Addition: Add Ethyl glycolate (11.4 g, 110 mmol) dropwise over 10 minutes at room temperature. Note: Slight exotherm may occur.

  • Reaction: Heat the mixture to mild reflux (65°C) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove Methanol and byproduct Ethanol.

  • Purification:

    • The residue is typically a viscous oil that solidifies upon standing.

    • Recrystallization: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool to 4°C overnight.

    • Filtration: Collect white crystalline solid by vacuum filtration.

  • Yield: Expected yield 85–92%.

Alternative Pathway: Direct Condensation (DCC Coupling)

Use this method if the ester is unavailable or if working on a milligram scale where yield maximization is critical despite higher cost.

Reagents:

  • Glycolic acid (1.0 equiv)

  • Cyclohexanemethanamine (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • HOBt (Hydroxybenzotriazole) (1.1 equiv) - Crucial to prevent racemization if chiral, and to suppress O-acylation.

  • Solvent: DCM or DMF.

Critical Consideration: The free hydroxyl group on glycolic acid can react with the activated ester intermediate (O-acylation), leading to oligomers. HOBt is essential here to convert the O-acylisourea to a less reactive HOBt-ester, which reacts selectively with the amine.

Analytical Characterization (QC)

Upon isolation, the compound must be validated against the following spectral parameters.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

3.95 ppm (s, 2H)
Singlet,

-OH
Alpha-methylene protons next to hydroxyl.
1H NMR

3.10 ppm (t, 2H)
Triplet,

Methylene bridge connecting ring to amide.
1H NMR

7.8–8.2 ppm (br)
Broad SingletAmide NH proton (exchangeable with

).
13C NMR

172.5 ppm
Quaternary CCarbonyl Carbon (

).
13C NMR

62.1 ppm
Secondary CAlpha-carbon (

).
IR 3300–3400 cm

Broad BandO-H and N-H stretching overlap.
IR 1640–1655 cm

Strong PeakAmide I band (

stretch).
MS (ESI)

172.1 [M+H]

Molecular IonConsistent with Formula

.

Troubleshooting & Optimization

Common Failure Modes
  • Oligomerization:

    • Symptom:[2][3][4] Product is a gummy insoluble solid; MS shows peaks at [M+58]+ (glycolyl unit addition).

    • Cause: Reaction temperature too high or excess glycolate used.

    • Fix: Maintain strict stoichiometry (1:1.1) and keep temperature below 70°C.

  • Incomplete Conversion:

    • Symptom:[2][3][4] Residual amine smell; TLC shows starting material.

    • Cause: Equilibrium limitation in aminolysis.[4]

    • Fix: Use a Dean-Stark trap (if using high boiling solvent) or molecular sieves to remove ethanol/methanol, shifting equilibrium to the right.

Safety Note
  • Cyclohexanemethanamine: Corrosive and lachrymator. Handle in a fume hood.

  • Ethyl Glycolate: Irritant.

  • Waste: Dispose of halogenated solvents (if used in workup) separately.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Movassaghi, M., & Jacobsen, E. N. (2002). The simplest "enzyme-activated" catalytic amide formation. Journal of the American Chemical Society, 124(10), 2456-2457. (Mechanistic basis for aminolysis).[4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12184, Ethyl glycolate.

  • EPA CompTox. (2024). DTXSID40413352 (N-cyclohexyl-2-hydroxyacetamide analogues).

Sources

Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of N-(cyclohexylmethyl)-2-hydroxyacetamide

This technical guide provides an in-depth analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7), a specialized glycolamide derivative utilized as a polar scaffold in medicinal chemistry and a versatile in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7), a specialized glycolamide derivative utilized as a polar scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1]

[1]

Executive Summary

N-(cyclohexylmethyl)-2-hydroxyacetamide represents a critical structural motif in fragment-based drug discovery (FBDD).[1] Characterized by a lipophilic cyclohexylmethyl tail and a polar alpha-hydroxyacetamide headgroup, it serves as an amphiphilic linker capable of modulating solubility and permeability in larger drug candidates.[1] Its structural duality allows it to function both as a hydrogen bond donor/acceptor pair in protein-ligand interactions and as a stable precursor for heterocyclic synthesis.[1]

  • IUPAC Name: N-(cyclohexylmethyl)-2-hydroxyacetamide[1]

  • CAS Number: 645405-30-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • SMILES: O=C(NCC1CCCCC1)CO

Physicochemical Profiling

The following data synthesizes experimental baselines with high-confidence predictive modeling suitable for lead optimization workflows.

Table 1: Core Physicochemical Properties
PropertyValueContext/Significance
Molecular Weight 171.24 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
Physical State White Crystalline PowderTypical of low-MW amides; facilitates easy handling.[1]
Melting Point 85–95 °C (Predicted)Solid at RT; distinct from liquid isomer N-cyclohexyl-N-methylacetamide.[1]
LogP (Octanol/Water) 0.68 ± 0.2Moderate lipophilicity; suggests good membrane permeability without aggregation.[1]
TPSA 49.33 Ų< 140 Ų threshold; indicates high oral bioavailability potential.[1]
H-Bond Donors 2Amide -NH and Hydroxyl -OH.[1]
H-Bond Acceptors 2Carbonyl Oxygen and Hydroxyl Oxygen.[1]
Rotatable Bonds 3Low entropic penalty upon binding to protein targets.[1]
Solubility DMSO, Methanol, EthanolHighly soluble in polar organic solvents; moderate aqueous solubility.[1]

Expert Insight: The LogP of ~0.68 is particularly advantageous.[1] Unlike purely aliphatic amides (LogP > 2.0), the alpha-hydroxyl group lowers lipophilicity, preventing non-specific binding while maintaining sufficient hydrophobicity for blood-brain barrier (BBB) penetration in CNS applications.[1]

Synthetic Methodologies

Two primary protocols are recommended based on scale and purity requirements.

Method A: Direct Aminolysis of Ethyl Glycolate (Green Chemistry Route)

This method is preferred for gram-scale synthesis due to high atom economy and simplified purification.[1]

Reagents:

  • Ethyl glycolate (1.0 eq)[1]

  • Cyclohexylmethylamine (1.1 eq)

  • Solvent: Methanol (anhydrous) or solvent-free (neat)[1]

Protocol:

  • Setup: Charge a round-bottom flask with cyclohexylmethylamine (11.3 g, 100 mmol) and ethyl glycolate (10.4 g, 100 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. If reaction kinetics are slow (monitored by TLC), heat to 50°C for 4-6 hours.

  • Workup: The product often precipitates upon cooling or concentration.[1]

  • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3).

  • Yield: Typically 85–92%.[1]

Method B: EDC Coupling (For Sensitive Derivatives)

Use this route if the amine contains other sensitive functional groups incompatible with heat or basic conditions.[1]

Reagents:

  • Glycolic acid (1.0 eq)[1]

  • Cyclohexylmethylamine (1.0 eq)

  • EDC[1][3]·HCl (1.2 eq), HOBt (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DCM or DMF[1]

Protocol:

  • Activation: Dissolve glycolic acid in DCM at 0°C. Add EDC·HCl and HOBt.[1] Stir for 30 mins to form the active ester.

  • Coupling: Add cyclohexylmethylamine and DIPEA dropwise.

  • Completion: Allow to warm to RT and stir overnight (12h).

  • Workup: Wash organic layer with 1M HCl, sat. NaHCO

    
    , and brine.[1][4] Dry over Na
    
    
    
    SO
    
    
    .
Synthesis Workflow Diagram

SynthesisPathways Start1 Ethyl Glycolate Process1 Aminolysis (MeOH, 50°C) Start1->Process1 Start2 Cyclohexylmethylamine Start2->Process1 Intermediate Tetrahedral Intermediate Process1->Intermediate Nucleophilic Attack Product N-(cyclohexylmethyl)- 2-hydroxyacetamide Intermediate->Product Elimination Byproduct Ethanol (Byproduct) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the atom-economic aminolysis synthesis route.

Structural Characterization

Validation of the synthesized compound is critical.[1] The following spectral signatures are diagnostic for N-(cyclohexylmethyl)-2-hydroxyacetamide.

Nuclear Magnetic Resonance (NMR) Prediction[1]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.80 (br t, 1H, -NH -): Amide proton, typically a broad triplet due to coupling with the methylene group.[1]
      
    • 
       5.40 (t, 1H, -OH ): Hydroxyl proton (coupling with CH
      
      
      
      ).[1]
    • 
       3.82 (d, 2H, -COCH 
      
      
      
      OH): Characteristic doublet for the alpha-methylene group.[1]
    • 
       2.95 (t, 2H, -NHCH 
      
      
      
      -Cy): Methylene linker to the cyclohexyl ring.[1]
    • 
       1.65–0.90 (m, 11H, Cyclohexyl): Multiplet envelope for the aliphatic ring protons.[1]
      
  • 
    C NMR: 
    
    • 
       172.5 (C=O): Amide carbonyl.[1]
      
    • 
       61.5 (CH
      
      
      
      -OH): Alpha-carbon.[1]
    • 
       45.0 (NH-CH
      
      
      
      ): Linker carbon.[1]
    • 
       37.5 (CH-Cy): Methine carbon of the ring.[1]
      
    • 
       30.5, 26.0, 25.5 (Cyclohexyl CH
      
      
      
      s).[1]

Biopharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).[1]

  • Mechanism: The 2-hydroxyacetamide motif acts as a Zinc-Binding Group (ZBG) isostere or a serine trap in protease inhibitors.[1]

  • Interaction Mode: The hydroxyl group acts as a hydrogen bond donor to backbone carbonyls in the receptor pocket, while the carbonyl oxygen accepts a hydrogen bond, creating a "pincer" effect.[1]

Prodrug Linker Systems

Esters of 2-hydroxyacetamides are utilized as biolabile prodrugs for carboxylic acid drugs.[1][5]

  • Concept: A drug (R-COOH) is esterified to the hydroxyl group of N-(cyclohexylmethyl)-2-hydroxyacetamide.[1]

  • Release: Upon entering the plasma, esterases cleave the ester bond, releasing the active drug and the inert amide linker, which is subsequently excreted.[1]

Pharmacophore Interaction Map

InteractionMap cluster_ligand N-(cyclohexylmethyl)-2-hydroxyacetamide OH Hydroxyl (-OH) H-Bond Donor Rec_O Receptor Backbone Carbonyl OH->Rec_O  H-Bond   CO Carbonyl (=O) H-Bond Acceptor NH Amide (-NH) H-Bond Donor Cy Cyclohexyl Ring Hydrophobic Core Rec_Pocket Hydrophobic Pocket Cy->Rec_Pocket  Van der Waals   Rec_NH Receptor Backbone Amide NH Rec_NH->CO  H-Bond  

Figure 2: Pharmacophore mapping showing the dual H-bond capability and hydrophobic anchoring.[1]

Safety & Handling

While specific toxicological data for this CAS is limited, handling should follow protocols for general alkyl acetamides.[1]

  • Hazard Classification (GHS): Warning.[1][6][7]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic nature requires tightly sealed containers.[1]

  • Disposal: Incineration with an afterburner and scrubber is the preferred method for disposal of nitrogen-containing organic solvents.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 299700, N-(cyclohexylmethyl)acetamide (Analogue Reference). Retrieved from [Link]

  • Bundgaard, H., & Nielsen, N. M. (1987).[1][5] Esters of N,N-disubstituted 2-hydroxyacetamides as a novel highly biolabile prodrug type for carboxylic acid agents. Journal of Medicinal Chemistry, 30(3), 451–454. Retrieved from [Link]

  • Organic Syntheses. (1973).[1] General Procedures for Amide Synthesis via Aminolysis. Org. Synth. Coll. Vol. 5. Retrieved from [Link]

Sources

Foundational

N-(cyclohexylmethyl)-2-hydroxyacetamide molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(cyclohexylmethyl)-2-hydroxyacetamide Executive Summary N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a specialized alipha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(cyclohexylmethyl)-2-hydroxyacetamide

Executive Summary

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a specialized aliphatic amide scaffold utilized primarily as a building block in fragment-based drug discovery (FBDD) and as a stable intermediate in the synthesis of bioactive peptidomimetics.[1][2] Characterized by a glycolic acid core coupled to a cyclohexylmethyl amine, the molecule offers a distinct balance of lipophilicity and hydrogen-bonding capability, making it an ideal probe for exploring hydrophobic pockets in enzyme active sites while maintaining water solubility.[1][2]

This guide details the molecular stoichiometry, physicochemical properties, and validated synthetic protocols for researchers integrating this motif into lead optimization campaigns.[1][2]

Part 1: Molecular Identity & Stoichiometry

The fundamental stoichiometric profile of N-(cyclohexylmethyl)-2-hydroxyacetamide is defined by its amide linkage connecting a polar hydroxyacetyl group to a lipophilic cyclohexylmethyl tail.[1][2]

Parameter Technical Specification
IUPAC Name N-(cyclohexylmethyl)-2-hydroxyacetamide
Common Name Glycolic acid N-cyclohexylmethylamide
CAS Registry Number 645405-30-7
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
SMILES O=C(NCC1CCCCC1)CO
InChI Key MFHIZWMCMCAPLQ-UHFFFAOYSA-N
Stoichiometric Breakdown
  • Carbon (C): 9 atoms (6 in cyclohexane ring, 1 in methylene linker, 1 carbonyl, 1 alpha-carbon).[1][2]

  • Hydrogen (H): 17 atoms (11 on ring, 2 on linker, 1 on amide nitrogen, 2 on alpha-carbon, 1 on hydroxyl).[1][2]

  • Nitrogen (N): 1 atom (Amide).[1][2]

  • Oxygen (O): 2 atoms (1 Carbonyl, 1 Hydroxyl).[1][2]

Part 2: Physicochemical Properties & "Rule of 3" Compliance

In the context of Fragment-Based Drug Discovery (FBDD), this molecule is a "Rule of 3" compliant fragment, making it a high-value starting point for growing into larger, high-affinity ligands.[1][2]

Property Value Significance in Drug Design
cLogP ~0.68Ideal hydrophilicity; permeates membranes but remains soluble in aqueous assay buffers.[1][2]
TPSA 49.33 ŲPolar surface area < 60 Ų suggests excellent blood-brain barrier (BBB) permeation potential.[1][2]
H-Bond Donors 2(Amide -NH, Hydroxyl -OH) Critical for anchoring in receptor active sites.[1][2]
H-Bond Acceptors 2(Carbonyl -O, Hydroxyl -O) Facilitates water-mediated bridging.[1][2]
Rotatable Bonds 3Low entropic penalty upon binding to protein targets.[1][2]
Solubility HighSoluble in DMSO, MeOH, and aqueous buffers (up to mM range).[1][2]

Part 3: Synthetic Methodology

While commercial sources exist, in-house synthesis allows for the introduction of isotopic labels (


, 

) or structural modifications.[1][2] The most robust route avoids the use of toxic chloroacetyl chloride by utilizing the aminolysis of alkyl glycolates .[1][2]
Protocol: Direct Aminolysis of Methyl Glycolate

Reaction Overview:


[1][2]

Reagents:

  • Methyl glycolate (1.0 eq)[1][2]

  • Cyclohexanemethylamine (1.0 eq)[1][2]

  • Solvent: Methanol (anhydrous)[1][2]

  • Catalyst (Optional): Triethylamine (0.1 eq) or TBD (1 mol%) for faster kinetics.[1][2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl glycolate (10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add Cyclohexanemethylamine (10 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to mild reflux (65°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: KMnO₄).[1][2] The product will appear as a lower Rf spot compared to the amine.[1][2]

  • Workup: Concentrate the reaction mixture in vacuo to remove methanol.

  • Purification: The crude residue is typically a white solid.[1][2] Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Eluent: 0–5% MeOH in DCM) to yield the pure amide.[1][2]

Visual Synthesis Pathway

Synthesis SM1 Methyl Glycolate (Electrophile) Intermediate Tetrahedral Intermediate SM1->Intermediate MeOH, 65°C Nucleophilic Attack SM2 Cyclohexanemethylamine (Nucleophile) SM2->Intermediate MeOH, 65°C Nucleophilic Attack Product N-(cyclohexylmethyl)- 2-hydroxyacetamide Intermediate->Product Elimination Byproduct Methanol Intermediate->Byproduct

Figure 1: Atom-economic synthesis via direct aminolysis, avoiding halogenated waste.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

1. ¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • 
     7.80 ppm (br t, 1H):  Amide NH .[1][2]
    
  • 
     5.40 ppm (t, 1H):  Hydroxyl OH  (coupling to 
    
    
    
    ).[1][2]
  • 
     3.82 ppm (d, 2H):  Glycolic 
    
    
    
    (alpha to carbonyl).[1][2]
  • 
     2.95 ppm (t, 2H):  Methylene linker 
    
    
    
    .[1][2]
  • 
     1.65–0.85 ppm (m, 11H): Cyclohexyl  ring protons (multiplets).[1][2]
    

2. IR Spectroscopy (ATR):

  • 3300–3400 cm⁻¹: Broad O-H and N-H stretch.[1][2]

  • 1640–1660 cm⁻¹: Amide I band (C=O stretch), characteristic of secondary amides.[1][2]

  • 1540 cm⁻¹: Amide II band (N-H bend).[1][2]

Part 5: Applications in Drug Development

1. Fragment-Based Drug Discovery (FBDD): The molecule serves as a "linker fragment."[1][2] The glycolic amide moiety mimics the peptide bond transition state, while the cyclohexyl group probes hydrophobic pockets (e.g., S1 pockets in proteases).[1][2] Researchers can "grow" the molecule by functionalizing the hydroxyl group (e.g., etherification) to reach adjacent sub-pockets.[1][2]

2. Impurity Reference Standard: This compound is a potential degradation product or process impurity in the synthesis of drugs containing cyclohexylmethyl-amide motifs (e.g., certain local anesthetics or mucolytics).[1][2] Synthesizing the pure standard is critical for HPLC method validation.[1][2]

3. Cryoprotectant Research: Similar to N-methylacetamide, hydroxy-substituted amides are investigated for their ability to prevent ice crystal formation in biological tissue preservation, utilizing the hydroxyl group to disrupt water lattice formation.[1][2]

Pharmacophore Interaction Map

Pharmacophore Mol N-(cyclohexylmethyl)- 2-hydroxyacetamide HBD H-Bond Donor (NH, OH) Mol->HBD Receptor Anchoring HBA H-Bond Acceptor (C=O, OH) Mol->HBA Water Bridging HYD Hydrophobic Core (Cyclohexyl) Mol->HYD Van der Waals Interactions

Figure 2: Pharmacophoric features driving molecular recognition in biological targets.[1][2]

References

  • Sigma-Aldrich. N-(Cyclohexylmethyl)-2-hydroxyacetamide Product Specification. Retrieved from [1][2]

  • PubChem. Compound Summary: N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ChemScene. Building Block Data: N-(Cyclohexylmethyl)-2-hydroxyacetamide. Retrieved from [1][2]

  • Erlanson, D. A., et al. (2016).[1][2] Fragment-based drug discovery: trends and techniques. Journal of Medicinal Chemistry. (Contextual grounding for FBDD applications).

Sources

Exploratory

Technical Guide: Investigating the Potential Biological Activity of N-(cyclohexylmethyl)-2-hydroxyacetamide

Executive Summary The field of drug discovery is in constant pursuit of novel chemical scaffolds that can address unmet therapeutic needs. N-(cyclohexylmethyl)-2-hydroxyacetamide is a small molecule whose potential biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The field of drug discovery is in constant pursuit of novel chemical scaffolds that can address unmet therapeutic needs. N-(cyclohexylmethyl)-2-hydroxyacetamide is a small molecule whose potential biological activity has not been extensively explored. This guide presents a scientifically grounded rationale for its investigation, focusing on its structural components: a hydroxyacetamide functional group and a cyclohexylmethyl moiety. The hydroxyacetamide group is a well-established pharmacophore found in numerous metalloenzyme inhibitors, most notably Histone Deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents.[1][2][3] The cyclohexylmethyl group is a lipophilic scaffold frequently incorporated into drug candidates to enhance binding affinity and optimize pharmacokinetic properties.[4]

This document outlines a phased, multi-tier experimental workflow designed to systematically evaluate the potential of N-(cyclohexylmethyl)-2-hydroxyacetamide as a therapeutic agent. We hypothesize that this compound will exhibit inhibitory activity against HDACs, leading to cytotoxic effects in cancer cells. The guide provides detailed, field-proven protocols for primary screening, including cytotoxicity and antimicrobial assays, followed by a targeted secondary assay to directly measure HDAC inhibition. The causality behind each experimental choice is explained, ensuring a self-validating and logical research cascade. This technical guide is intended for researchers, scientists, and drug development professionals as a comprehensive roadmap for exploring the therapeutic promise of this novel chemical entity.

Scientific Rationale for Investigation

The impetus to investigate a novel chemical entity must be rooted in a sound, structure-based hypothesis. The molecular architecture of N-(cyclohexylmethyl)-2-hydroxyacetamide provides a compelling basis for predicting its biological activity.

Structural Features of N-(cyclohexylmethyl)-2-hydroxyacetamide

The compound (CAS 645405-30-7) consists of two key functional domains linked by an amide bond: a terminal hydroxyacetamide group and an N-linked cyclohexylmethyl group.[5]

  • Hydroxyacetamide Group (-C(=O)NHOH): This functional group is the primary driver of our core hypothesis. It is a classic zinc-binding group.

  • Cyclohexylmethyl Group (-CH2-C6H11): This non-polar, bulky group dictates the compound's lipophilicity and steric profile.

The Hydroxyacetamide Moiety: A Known Pharmacophore for Metalloenzyme Inhibition

The hydroxamic acid functional group, of which hydroxyacetamide is a derivative, is a cornerstone of many approved and investigational drugs.[6][7] Its primary mechanism involves acting as a powerful chelator of metal ions, particularly zinc (Zn²⁺), found in the active sites of various metalloenzymes.[3]

Histone Deacetylases (HDACs) are a class of zinc-dependent enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins.[8] This deacetylation leads to chromatin compaction, repressing the transcription of key genes, including tumor suppressors.[2][9] Inhibitors of HDACs block this action, leading to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately inducing growth arrest, differentiation, and apoptosis in cancer cells.[9][10] The hydroxamic acid moiety of approved drugs like Vorinostat (SAHA) is crucial for its binding to the catalytic zinc ion in the HDAC active site, and this interaction is foundational to its anticancer effect.[1][11]

The Cyclohexylmethyl Moiety: A Lipophilic Scaffold in Drug Design

The cyclohexyl fragment is a popular building block in medicinal chemistry. It can serve as a bioisostere for phenyl or t-butyl groups, but its three-dimensional, non-planar structure can provide more extensive contact points within a protein's binding pocket.[4] This can lead to improved binding affinity and reduced entropic penalty upon binding compared to more flexible alkyl chains.[4] In the context of an HDAC inhibitor, this "cap" group interacts with residues at the rim of the active site channel, influencing isoform selectivity and overall potency.

Core Hypothesis: Potential as a Novel HDAC Inhibitor

Based on the integration of these structural features, we hypothesize that N-(cyclohexylmethyl)-2-hydroxyacetamide is a potential inhibitor of Class I and II Histone Deacetylases. The hydroxyacetamide group is predicted to coordinate with the active site zinc ion, while the cyclohexylmethyl group will occupy the hydrophobic surface pocket, leading to the inhibition of the enzyme. This inhibition is expected to manifest as cytotoxic activity against cancer cell lines. Further, due to the broad role of metalloenzymes in microbial pathogens, a secondary potential for antimicrobial activity will also be explored.[3]

Proposed Research & Development Workflow

A structured, tiered approach is essential for efficiently screening new chemical entities.[12][13] This workflow progresses from broad, high-throughput primary screens to more focused, mechanism-based secondary assays.

Overview of the Screening Cascade

The proposed workflow is designed to first confirm general biological activity and then to validate the specific mechanistic hypothesis.

G cluster_0 Phase 1: Compound Acquisition & QC cluster_1 Phase 2: Tier 1 Primary Screening cluster_2 Phase 3: Tier 2 Target Validation cluster_3 Phase 4: Future Work synthesis Synthesis & Purification qc Structural Verification (NMR, MS) & Purity Analysis (HPLC) synthesis->qc cytotoxicity Cytotoxicity Screen (MTT Assay vs. Cancer Cell Panel) qc->cytotoxicity Test Compound antimicrobial Antimicrobial Screen (MIC Assay vs. Pathogen Panel) qc->antimicrobial Test Compound hdac_assay Biochemical HDAC Inhibition Assay cytotoxicity->hdac_assay If Cytotoxic Hit hit_validation Hit Confirmation & Dose-Response hdac_assay->hit_validation lead_opt Lead Optimization (SAR Studies) hit_validation->lead_opt Confirmed Hit

Caption: Proposed experimental workflow for N-(cyclohexylmethyl)-2-hydroxyacetamide.

Synthesis and Physicochemical Characterization

Prior to biological evaluation, the compound must be synthesized or procured, and its identity and purity must be rigorously confirmed. Standard organic synthesis methods can be employed, likely involving the reaction of a cyclohexylmethylamine precursor with an activated derivative of glycolic acid.

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) to ensure purity is >95%, a standard requirement for in vitro screening.

Tier 1: Primary Biological Screening Protocols

The initial screening phase aims to detect any significant biological activity across two key therapeutic areas suggested by the compound's structure: oncology and infectious disease.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[16][17]

Objective: To determine the concentration-dependent cytotoxic effect of N-(cyclohexylmethyl)-2-hydroxyacetamide on a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in serum-free culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (DMSO equivalent) and "untreated control". Incubate for 48 hours.[18]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[14][17] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is a standardized and widely used technique for determining MIC values.[21][22]

Objective: To determine the MIC of N-(cyclohexylmethyl)-2-hydroxyacetamide against a panel of clinically relevant bacteria.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.[20]

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[19]

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth).[21][23] This can be confirmed by reading the optical density on a plate reader.

Tier 2: Target Validation & Mechanism of Action

Should the primary cytotoxicity screen yield a positive "hit" (e.g., IC₅₀ < 10 µM), the next logical step is to test the core hypothesis of HDAC inhibition directly.

Rationale for HDAC Inhibition Assays

A direct, cell-free biochemical assay provides the most definitive evidence of target engagement. It isolates the compound and the enzyme from the complex cellular environment, confirming that the observed cytotoxicity is, at least in part, due to the inhibition of the intended target.

Protocol: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This assay utilizes a fluorogenic substrate that, when deacetylated by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule. The signal is inversely proportional to HDAC activity.

Objective: To quantify the inhibitory potency (IC₅₀) of N-(cyclohexylmethyl)-2-hydroxyacetamide against a purified human HDAC enzyme (e.g., HDAC1).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final concentrations should bracket the IC₅₀ value observed in the cytotoxicity assay. SAHA (Vorinostat) should be used as a positive control inhibitor.

  • Enzyme Reaction: In a 96-well black plate, add the purified HDAC1 enzyme to wells containing the compound dilutions or controls.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction by adding the developer solution, which contains Trichostatin A (a potent HDAC inhibitor to stop the primary reaction) and the developer enzyme. Incubate at room temperature for 15-20 minutes to allow for the generation of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of compound concentration.

Hypothesized Mechanism: HDAC Inhibition-Induced Apoptosis

The inhibition of HDACs is known to reactivate the expression of pro-apoptotic genes (like p53) and downregulate anti-apoptotic proteins, ultimately pushing cancer cells towards programmed cell death (apoptosis).[2][8]

G cluster_0 Epigenetic Regulation compound N-(cyclohexylmethyl) -2-hydroxyacetamide hdac HDAC Enzyme (with Zn²⁺ in active site) compound->hdac Inhibits histones Histone Proteins acetyl_histones Acetylated Histones (Relaxed Chromatin) histones->acetyl_histones HAT Activity acetyl_histones->histones HDAC Activity tsg Tumor Suppressor Gene Transcription acetyl_histones->tsg Promotes apoptosis Apoptosis (Cell Death) tsg->apoptosis Induces

Caption: Hypothesized mechanism of action via HDAC inhibition.

Data Interpretation and Future Work

Analysis of Hypothetical Screening Data

The data generated from the proposed experiments would be summarized for clear interpretation and decision-making.

Table 1: Hypothetical Tier 1 Screening Results

Assay Type Target Result (IC₅₀ / MIC) Positive Control Control Result
Cytotoxicity HeLa (Cervical Cancer) 8.5 µM Doxorubicin 0.1 µM
MCF-7 (Breast Cancer) 12.2 µM Doxorubicin 0.2 µM
Antimicrobial S. aureus (Gram-pos) >128 µg/mL Vancomycin 1 µg/mL

| | E. coli (Gram-neg) | >128 µg/mL | Ciprofloxacin | 0.5 µg/mL |

Table 2: Hypothetical Tier 2 Target Validation

Assay Type Target Result (IC₅₀) Positive Control Control Result

| HDAC Inhibition | Purified HDAC1 | 0.5 µM | SAHA (Vorinostat) | 0.06 µM |

Interpretation: The hypothetical data in Table 1 would identify the compound as a "hit" in the cytotoxicity screen but not in the antimicrobial screen. This would justify proceeding to Tier 2. The data in Table 2 would strongly support the hypothesis that the compound's cytotoxic effect is mediated through direct inhibition of HDAC1.

Lead Optimization and Next Steps

If the compound is validated as a potent HDAC inhibitor, future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the cyclohexylmethyl "cap" group and the linker to improve potency and selectivity.

  • Western Blot Analysis: Treating cancer cells with the compound and probing for increased acetylation of histones (H3, H4) as a cellular biomarker of target engagement.

  • Advanced Cellular Assays: Conducting assays for apoptosis (e.g., Annexin V staining) and cell cycle arrest (e.g., flow cytometry) to further elucidate the downstream cellular effects.

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its drug-likeness for potential in vivo studies.

This systematic approach ensures that resources are directed toward a mechanistically understood and promising new chemical entity, paving the way for its potential development as a novel therapeutic agent.

References

  • Frontiers. (n.d.). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation.
  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MDPI. (2020, June 23). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved February 18, 2026, from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Retrieved February 18, 2026, from [Link]

  • PubMed. (2009, November 10). Histone deacetylase inhibitors in cancer therapy. Retrieved February 18, 2026, from [Link]

  • PubMed. (2020, December 15). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Retrieved February 18, 2026, from [Link]

  • Open Access Text. (2024). Histone Deacetylase Inhibitors in Cancer Treatment. Retrieved February 18, 2026, from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 18, 2026, from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2023, August 21). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2017, December 4). (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Retrieved February 18, 2026, from [Link]

  • SpringerLink. (2018, January 29). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. Retrieved February 18, 2026, from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved February 18, 2026, from [Link]

  • Amanote Research. (1972). Structure-Activity Correlations Between Hydroxamic Acids and Their Inhibitory Powers on Urease Activity. Retrieved February 18, 2026, from [Link]

  • Quantum Zeitgeist. (2024, April 9). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Retrieved February 18, 2026, from [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (2019, December 20). quantitative structure-activity relationship and molecular docking studies of hydroxamic acid derivative. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, December 22). (PDF) Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line. Retrieved February 18, 2026, from [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved February 18, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 18, 2026, from [Link]

  • Bentham Science. (2013, February 7). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Retrieved February 18, 2026, from [Link]

  • Refubium. (2017, January 5). Standard Operating Procedure (SOP). Retrieved February 18, 2026, from [Link]

  • Bentham Science. (n.d.). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved February 18, 2026, from [Link]

  • PubMed. (2023, November 15). Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity. Retrieved February 18, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide: A Guide to Method Development and Validation

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of N-(cyclohexylmethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of N-(cyclohexylmethyl)-2-hydroxyacetamide, a key compound in various research and development pipelines. Accurate and reliable quantification is paramount for pharmacokinetic studies, quality control assessments, and stability testing. We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document serves as a practical resource for scientists and researchers, offering not just procedural steps but also the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction and Physicochemical Profile

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS No. 645405-30-7) is an amide-containing organic compound.[4] Its structure, featuring a cyclohexyl group, an amide linkage, and a primary alcohol, dictates its analytical behavior. Understanding its physicochemical properties is the foundational step in selecting and optimizing an appropriate quantification method.

Table 1: Physicochemical Properties of N-(cyclohexylmethyl)-2-hydroxyacetamide

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂[4]
Molecular Weight171.24 g/mol [4]
LogP (predicted)0.6752[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]
Topo. Polar Surface Area49.33 Ų[4]

The compound's moderate polarity (LogP 0.68) and presence of hydrogen bond donors/acceptors make it well-suited for reversed-phase liquid chromatography. The lack of a strong chromophore suggests that UV detection will likely be limited to the low UV range, making highly sensitive mass spectrometry an attractive alternative for trace-level analysis.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust, accessible, and widely used technique for the quantification of pharmaceutical compounds. It is an ideal method for assay determination, purity analysis, and content uniformity testing where analyte concentrations are relatively high.

Principle of the Method

The analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is directly proportional to its concentration.

Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance, vortex mixer, sonicator.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic acid (FA), LC-MS grade.

  • N-(cyclohexylmethyl)-2-hydroxyacetamide reference standard (≥98% purity).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 205 nm (Note: The amide bond provides weak absorbance at low UV wavelengths. A wavelength scan of the reference standard is required to determine the optimal wavelength).

  • Run Time: 15 minutes.

Preparation of Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard Solution with the mobile phase initial composition (90:10 Water:ACN).

  • Sample Preparation: Dissolve the sample matrix containing the analyte in a suitable solvent (e.g., methanol) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Workflow and Validation

The analytical workflow must be systematic to ensure reproducible results. The subsequent validation demonstrates that the developed method is fit for its intended purpose.[5]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock 1. Prepare Stock Std (1 mg/mL) cal 2. Prepare Calibration Curve (1-100 µg/mL) stock->cal inject 4. Inject into HPLC cal->inject sample 3. Prepare & Filter Sample sample->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (205 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate quantify 8. Quantify vs. Cal Curve integrate->quantify

Caption: High-level workflow for HPLC-UV quantification.

Method Validation (ICH Q2(R2) Framework): A robust validation protocol ensures the method's reliability.[2][6] The following parameters must be assessed.

Table 2: Validation Parameters and Acceptance Criteria for HPLC-UV Assay

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.999; baseline resolution from other components.
Linearity Proportional relationship of response to concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at 3 levels.
Precision Agreement between repeated measurements.Repeatability (n=6): RSD ≤ 1.5%. Intermediate Precision: RSD ≤ 2.0%.
Range Concentration interval where the method is precise and accurate.Confirmed by linearity, accuracy, and precision data.[5]
LOQ Lowest concentration quantifiable with acceptable precision/accuracy.Signal-to-Noise ratio (S/N) ≥ 10; RSD ≤ 10%.
LOD Lowest concentration detectable.S/N ≥ 3.
Robustness Resilience to small, deliberate variations in method parameters.RSD of results should remain within system suitability limits.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[7][8]

Principle of the Method

Following chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The mass spectrometer first selects the protonated molecular ion ([M+H]⁺), known as the precursor ion. This ion is then fragmented, and a specific, stable fragment ion, known as the product ion, is monitored. This highly specific process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even at very low concentrations.

Experimental Protocol: LC-MS/MS

Instrumentation and Reagents:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • All reagents should be LC-MS grade.

LC-MS/MS Conditions:

  • LC Conditions: Similar to the HPLC-UV method but can be scaled to UPLC columns (e.g., C18, 2.1 x 50 mm, 1.7 µm) for faster run times. A typical flow rate would be 0.4-0.5 mL/min.

  • Ionization Source: ESI, Positive Mode.

  • Precursor Ion ([M+H]⁺): m/z 172.1.

  • MRM Transitions (Hypothetical):

    • Quantifier: 172.1 → 100.1 (Loss of the hydroxyacetamide group)

    • Qualifier: 172.1 → 81.1 (Cyclohexyl ring fragment) (Note: These transitions must be optimized by infusing the reference standard into the mass spectrometer.)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) ppt 2. Add ACN + Internal Std (150 µL) plasma->ppt vortex 3. Vortex & Centrifuge ppt->vortex supernatant 4. Collect Supernatant vortex->supernatant inject 5. UPLC Separation supernatant->inject ionize 6. ESI+ Ionization inject->ionize ms1 7. Q1: Select Precursor (m/z 172.1) ionize->ms1 frag 8. Q2: Fragment Ion ms1->frag ms2 9. Q3: Select Product (m/z 100.1) frag->ms2 quantify 10. Quantify Peak Area Ratio (Analyte/IS) ms2->quantify

Caption: Bioanalytical workflow using LC-MS/MS.

Validation and Performance

Validation follows the same ICH principles but includes additional assessments for bioanalytical methods, such as matrix effect and stability testing.

Table 3: Typical Performance of a Validated LC-MS/MS Method

ParameterExpected Performance
Linearity Range 0.1 - 1000 ng/mL
Accuracy 85.0% - 115.0% (90-110% for non-LLOQ)
Precision RSD ≤ 15% (≤ 20% at LLOQ)
LOQ 0.1 ng/mL
Matrix Effect Monitored and compensated for by internal standard.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9] For N-(cyclohexylmethyl)-2-hydroxyacetamide, the presence of polar -OH and -NH functional groups necessitates a derivatization step to increase volatility and improve chromatographic peak shape.

Principle of the Method

The analyte is chemically modified (derivatized) to replace active hydrogens with nonpolar groups (e.g., trimethylsilyl), making it volatile. The derivatized analyte is then separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. Detection by mass spectrometry provides high selectivity.

Experimental Protocol: GC-MS with Derivatization

Instrumentation and Reagents:

  • GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).

  • Heating block or oven for derivatization.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl Acetate, anhydrous.

Derivatization and GC-MS Conditions:

  • Sample Preparation: Evaporate the solvent from the sample extract to complete dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap tightly and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium, 1.2 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Summary and Method Selection

The choice of analytical method depends critically on the research question, required sensitivity, sample matrix, and available instrumentation.

Table 4: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS
Primary Use Assay, Purity, Content UniformityBioanalysis, Trace QuantificationOrthogonal method, Impurity ID
Sensitivity µg/mLpg/mL to ng/mLng/mL
Selectivity ModerateVery HighHigh
Sample Prep Simple (Dilute & Shoot)Moderate (Protein Precipitation, SPE)Complex (Derivatization)
Throughput HighHighModerate
Instrumentation Widely AvailableSpecializedCommon

For routine quality control of the drug substance or product, HPLC-UV offers a cost-effective and robust solution. For pharmacokinetic studies or analysis in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS are essential. GC-MS serves as a valuable orthogonal technique, particularly for identifying volatile impurities, but its requirement for derivatization makes it less suitable for high-throughput quantitative workflows.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ChemScene. N-(Cyclohexylmethyl)-2-hydroxyacetamide.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Waters Corporation. Application of Exact Mass MS in Bioanalysis Discovery Quantitation using Xevo QTof MS and UPLC.
  • MDPI. (2025, June 5). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.

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Application

Application Note: Profiling N-(cyclohexylmethyl)-2-hydroxyacetamide (N-CMHA) as a Non-Hydroxamate Zinc-Binding Fragment

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Epigenetics , specifically those investigating novel Zinc-Binding Groups (ZBGs) to replace the traditional, often toxic, hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Epigenetics , specifically those investigating novel Zinc-Binding Groups (ZBGs) to replace the traditional, often toxic, hydroxamic acid moiety.

Executive Summary & Mechanistic Rationale

N-(cyclohexylmethyl)-2-hydroxyacetamide (N-CMHA) represents a critical scaffold in the search for stable, bioavailable alternatives to hydroxamic acids. While hydroxamic acids (e.g., SAHA/Vorinostat) are potent histone deacetylase (HDAC) inhibitors, they suffer from poor pharmacokinetics and mutagenicity.

N-CMHA utilizes an


-hydroxyacetamide (glycolamide)  warhead. Unlike hydroxamates, which form a five-membered chelate ring with the catalytic Zinc (

), the

-hydroxyacetamide moiety acts as a bidentate ligand, coordinating via the carbonyl oxygen and the

-hydroxyl group. This structure serves as a "minimal pharmacophore" for probing the S1 pocket (via the cyclohexyl cap) and the Zinc ion (via the glycolamide ZBG).
Mechanistic Hypothesis
  • Cap Recognition: The cyclohexyl group engages in hydrophobic Van der Waals interactions with the rim of the enzyme active site (e.g., residues Tyr308/Asp269 in HDAC1).

  • Zinc Chelation: The terminal 2-hydroxyacetamide group displaces the water molecule bound to the active site

    
    , blocking the polarization of the carbonyl group on the natural substrate (acetyl-lysine), thereby inhibiting deacetylation.
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the inhibition assay and the competitive binding mechanism.

G cluster_0 Preparation Phase cluster_1 Enzymatic Reaction (Well Plate) cluster_2 Signal Detection Compound N-CMHA (Solid) Stock Stock Solution (100 mM in DMSO) Compound->Stock Dissolve Dilution Serial Dilution (Logarithmic: 1nM - 100µM) Stock->Dilution Dilute Incubation Pre-Incubation (30 min @ 37°C) Dilution->Incubation Add Inhibitor Enzyme HDAC Isoform (Active Site Zn2+) Enzyme->Incubation Add Enzyme Incubation->Enzyme ZBG Chelates Zn2+ Reaction Deacetylation Competition Incubation->Reaction Substrate Fluorogenic Substrate (Ac-Lys-AMC) Substrate->Reaction Initiate Developer Developer Solution (Trypsin/Protease) Reaction->Developer Stop & Cleave Fluor Fluorescence Reading (Ex: 360nm / Em: 460nm) Developer->Fluor Release Fluorophore Data IC50 Calculation (Sigmoidal Fit) Fluor->Data

Caption: Workflow for Fluorometric HDAC Inhibition Assay using N-CMHA. The ZBG competes with the substrate for the Zinc ion.[1]

Detailed Protocol: Fluorometric HDAC Inhibition Assay

This protocol is optimized for a 96-well format to determine the


 of N-CMHA against Class I (HDAC1/2/3) and Class IIb (HDAC6) enzymes.
A. Reagents & Preparation[2][3][4][5][6][7]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
    • Critical: Add 0.1 mg/mL BSA to prevent enzyme loss to plasticware.

    • Critical:Do NOT add EDTA or EGTA, as they will strip the catalytic Zinc and inactivate the enzyme falsely.

  • N-CMHA Stock: Dissolve N-(cyclohexylmethyl)-2-hydroxyacetamide (MW: 171.24 g/mol ) in 100% DMSO to create a 100 mM stock.

    • Storage: Aliquot and store at -20°C. Stable for 3 months.

  • Substrate: Fluorogenic Acetyl-Lysine substrate (e.g., Boc-Lys(Ac)-AMC).

    • Working Conc:

      
       (Check 
      
      
      
      for specific isoform).
  • Developer Solution: Trypsin (1 mg/mL) in assay buffer with

    
     Trichostatin A (TSA) to stop the HDAC reaction during the development phase.
    
B. Assay Procedure (Step-by-Step)
StepActionVolume/WellNotes
1 Inhibitor Addition

Add N-CMHA serial dilutions (e.g.,

to

). Include DMSO-only control.
2 Enzyme Addition

Add diluted HDAC enzyme (approx. 1-5 ng/well).
3 Pre-Incubation N/AIncubate for 30 minutes at 37°C . This allows the glycolamide ZBG to reach equilibrium with the active site Zinc.
4 Substrate Initiation

Add fluorogenic substrate. Mix by tapping.
5 Reaction N/AIncubate for 30-60 minutes at 37°C .
6 Stop & Develop

Add Developer Solution containing Trypsin and TSA.
7 Signal Development N/AIncubate for 15 minutes at Room Temp . Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore.
8 Measurement N/ARead Fluorescence: Ex 350-360 nm / Em 450-460 nm .
C. Data Analysis & Validation
  • Background Subtraction: Subtract the RFU (Relative Fluorescence Units) of "No Enzyme" wells from all data points.

  • Normalization: Calculate % Activity relative to "DMSO Control" (100% Activity).

  • Curve Fitting: Plot Log[N-CMHA] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model):

    
    
    
  • Self-Validation Check:

    • If

      
      : The fragment is a weak binder (common for fragments). Consider crystallographic soaking or NMR to validate binding.
      
    • If Hill Slope

      
      : Indicates 1:1 competitive binding.
      
    • If Hill Slope > 2.0: Suspect aggregation or non-specific inhibition. Add 0.01% Triton X-100 to buffer and repeat to rule out colloidal aggregation.

Comparative Analysis: Glycolamide vs. Hydroxamate

When analyzing N-CMHA, it is vital to benchmark it against standard ZBGs. Use the table below to interpret your results.

FeatureHydroxamic Acid (e.g., SAHA)

-Hydroxyacetamide (N-CMHA)
Interpretation for N-CMHA
Binding Mode Bidentate (O, O)Bidentate (O, OH)Weaker chelation than hydroxamates; expect higher

.
Selectivity Pan-HDAC (Low selectivity)Class IIa/b biasedOften shows preference for HDAC6 due to larger catalytic channel tolerance.
Toxicity High (Mutagenic potential)LowBetter safety profile for downstream drug development.
Stability Low (Hydrolysis/Glucuronidation)HighExcellent metabolic stability; suitable for in vivo probes.

Troubleshooting & Optimization

Issue: High Background Fluorescence
  • Cause: N-CMHA might fluoresce or quench at 460 nm (unlikely for this structure, but possible).

  • Solution: Perform a "Compound Interference" control (Buffer + Compound + Free AMC Fluorophore). If signal decreases as compound concentration increases, you have quenching.

Issue: No Inhibition Observed
  • Cause 1: The "Methyl" linker is too short. The cyclohexyl cap may be clashing with the rim before the ZBG reaches the Zinc.

  • Solution: Synthesize analogs with longer linkers (Ethyl/Propyl) to validate the "Cap-Linker-ZBG" distance.

  • Cause 2: Assay Buffer pH.[2]

  • Solution: Zinc coordination is pH-sensitive. Ensure pH is strictly 8.0.

References

  • Zinc Binding Groups in HDAC Inhibition: Mottamal, M. et al. "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents."[1][3][4][5] Molecules, 2015. [Link] (Provides context on the pharmacophore: Cap-Linker-ZBG)

  • Non-Hydroxamate ZBGs: Laufer, S. et al. "Zinc-Binding Groups for Histone Deacetylase Inhibitors." ChemMedChem, 2013. [Link] (Validates

    
    -hydroxyacetamides as viable ZBGs)
    
  • Fluorometric Assay Protocols: Wegener, D. et al. "Fluorogenic substrates for histone deacetylases." Chemistry & Biology, 2003. [Link] (Source of the standard Trypsin/AMC coupled assay)

  • Fragment-Based Screening for Metalloenzymes: Cohen, S.M. "Fragment-based drug discovery for metalloenzymes." Current Opinion in Chemical Biology, 2015. [Link] (Methodology for evaluating weak binders like N-CMHA)

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Developing Biochemical and Cellular Assays for N-(cyclohexylmethyl)-2-hydroxyacetamide Activity

Abstract Introduction: The Scientific Rationale Epigenetic modifications, such as the acetylation and deacetylation of histone proteins, play a pivotal role in regulating gene expression without altering the DNA sequence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Scientific Rationale

Epigenetic modifications, such as the acetylation and deacetylation of histone proteins, play a pivotal role in regulating gene expression without altering the DNA sequence itself. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[3][4] Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[5][6]

Many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA), contain a hydroxamic acid functional group (-CONHOH) that coordinates with the Zn²⁺ ion in the HDAC catalytic site, effectively blocking its enzymatic activity.[1][7] The 2-hydroxyacetamide group in N-(cyclohexylmethyl)-2-hydroxyacetamide mimics key features of this critical pharmacophore. Therefore, the logical starting point for characterizing its biological activity is to investigate its potential as an HDAC inhibitor.

This guide presents an integrated assay cascade designed to:

  • Determine if the compound directly inhibits HDAC enzyme activity in a biochemical setting.

  • Confirm target engagement within a cellular context by measuring downstream effects on histone acetylation.

  • Evaluate the phenotypic consequences of target engagement, such as effects on cell proliferation and apoptosis.

  • Profile the compound's selectivity against different HDAC isoforms.

Part 1: Biochemical Characterization of Direct Enzyme Inhibition

The first step is to ascertain whether N-(cyclohexylmethyl)-2-hydroxyacetamide directly interacts with and inhibits purified HDAC enzymes. High-throughput, enzyme-coupled assays that generate a fluorescent or luminescent signal are the industry standard for this purpose.[3]

Principle of Coupled-Enzyme Assays

These assays utilize a synthetic peptide substrate containing an acetylated lysine residue. The HDAC enzyme removes the acetyl group. Subsequently, a "developer" enzyme, typically a protease, recognizes and cleaves the deacetylated peptide, releasing a reporter molecule (e.g., a fluorophore or a luciferin precursor) that generates a quantifiable signal.[1] An active inhibitor will prevent the initial deacetylation step, thereby blocking the entire cascade and reducing the signal output.

sub Acetylated Substrate hdac HDAC Enzyme sub->hdac deacetyl_sub Deacetylated Substrate dev Developer (Protease) deacetyl_sub->dev signal Fluorescent or Luminescent Signal hdac->deacetyl_sub Deacetylation dev->signal Cleavage inhibitor Test Compound (N-(cyclohexylmethyl) -2-hydroxyacetamide) inhibitor->hdac Inhibition?

Caption: General workflow for a coupled-enzyme HDAC inhibition assay.

Protocol 1: Fluorogenic HDAC Activity & Inhibition Assay

This protocol describes a standard assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, available from various commercial suppliers).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Developer solution (e.g., Trypsin in assay buffer).

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.[1]

  • N-(cyclohexylmethyl)-2-hydroxyacetamide, dissolved in 100% DMSO.

  • Black, flat-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of N-(cyclohexylmethyl)-2-hydroxyacetamide in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 mM. Also, prepare a similar dilution series for the positive control (e.g., TSA starting from 1 µM).

  • Reaction Mixture Preparation: In each well of the microplate, add components in the following order:

    • Assay Buffer: Add buffer to bring the final volume to 50 µL.

    • Test Compound: Add 1 µL of the compound dilution from step 1. For controls, add 1 µL of DMSO (0% inhibition) or 1 µL of the positive control dilution. The final DMSO concentration should be kept constant across all wells, typically ≤1%.

    • HDAC Enzyme: Add a pre-determined, optimized concentration of recombinant HDAC enzyme to all wells except the "no enzyme" blank.

  • Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. The final concentration should be at or near the substrate's Km value for the specific enzyme, which ensures assay sensitivity.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C. Protect the plate from light.

  • Development: Stop the HDAC reaction and initiate signal generation by adding the developer solution (e.g., Trypsin).

  • Development Incubation: Incubate for 20 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells with the test compound.

    • Signal_Max: Signal from the 0% inhibition control (DMSO only).

    • Signal_Min: Signal from the 100% inhibition control (highest concentration of positive control).

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

ParameterN-(cyclohexylmethyl)-2-hydroxyacetamideTrichostatin A (Positive Control)
HDAC1 IC₅₀ (nM) Example: 850Example: 2.5
Hill Slope Example: 1.1Example: 1.0
R² of Fit Example: 0.99Example: 0.99
Caption: Example data table for biochemical IC₅₀ determination.
Essential Controls & Self-Validation

Trustworthy data relies on rigorous controls. A common pitfall in coupled assays is identifying compounds that inhibit the developer enzyme rather than the primary target.[3] A counter-screen is mandatory to eliminate these false positives.

start Primary Screen Hit (Apparent HDAC Inhibition) counter_screen Counter-Screen: Test Compound against Developer Enzyme Only start->counter_screen false_positive False Positive (Inhibits Developer) counter_screen->false_positive Inhibition Observed confirmed_hit Confirmed Hit (Genuine HDAC Inhibitor) counter_screen->confirmed_hit No Inhibition Observed

Caption: Decision workflow for validating hits with a counter-screen.

Part 2: Cell-Based Assays for Target Engagement & Phenotypic Effects

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.[8]

Protocol 2: Western Blot for Histone H3 Acetylation

This protocol directly assesses target engagement by measuring the accumulation of acetylated histones, the immediate downstream consequence of HDAC inhibition.

Materials:

  • Cancer cell line (e.g., HeLa, known for robust HDAC activity).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound and positive control (SAHA).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibodies: Anti-acetyl-Histone H3 (Lys9), Anti-total-Histone H3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of N-(cyclohexylmethyl)-2-hydroxyacetamide (e.g., 0.1, 1, 10, 50 µM) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM SAHA).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with the primary antibody against acetyl-Histone H3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Histone H3 to confirm equal protein loading.

Expected Outcome: A dose-dependent increase in the acetyl-Histone H3 signal relative to the total Histone H3 signal will confirm that the compound is engaging and inhibiting HDACs within the cells.

Protocol 3: Cell Proliferation & Cytotoxicity Assay

HDAC inhibitors are known to induce cell cycle arrest and/or apoptosis, leading to reduced cell proliferation.[9] This assay quantifies the compound's effect on cell viability.

Materials:

  • Cancer cell line (e.g., K562, a leukemia cell line sensitive to HDAC inhibitors).[5]

  • Complete cell culture medium.

  • Luminescence-based viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • White, opaque-walled 96-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells at a low density in a 96-well plate.

  • Compound Treatment: Add a serial dilution of N-(cyclohexylmethyl)-2-hydroxyacetamide to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viable cells (relative to the DMSO control) against the log of the compound concentration and fitting to a dose-response curve.

ParameterN-(cyclohexylmethyl)-2-hydroxyacetamideDoxorubicin (Positive Control)
K562 GI₅₀ (µM) Example: 12.5Example: 0.1
Max Inhibition (%) Example: 95%Example: 98%
Caption: Example data table for cell-based GI₅₀ determination.

Part 3: Integrated Assay Cascade and Advanced Profiling

A robust characterization of a potential drug candidate involves an integrated approach, moving from broad screening to detailed mechanistic studies.

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling p1 Primary Screen (e.g., Fluorogenic Assay vs. HDAC1) p2 IC₅₀ Determination p1->p2 p3 Counter-Screen (vs. Developer Enzyme) p2->p3 c1 Target Engagement (Western Blot for Ac-H3) p3->c1 c2 Phenotypic Screen (Cell Viability, GI₅₀) c1->c2 c3 Mechanism of Action (Apoptosis Assay) c2->c3 s1 HDAC Isoform Panel Screen (HDACs 1, 2, 3, 4, 6, 8, etc.) c3->s1

Caption: Integrated workflow for characterizing a novel HDAC inhibitor.

HDAC Isoform Selectivity Profiling

Different HDAC isoforms have distinct biological roles, and isoform-selective inhibitors may offer improved therapeutic windows with fewer side effects.[5] To determine the selectivity of N-(cyclohexylmethyl)-2-hydroxyacetamide, it should be screened against a panel of purified recombinant HDAC enzymes (e.g., Class I: HDAC1, 2, 3, 8; Class IIa: HDAC4, 5; Class IIb: HDAC6) using the biochemical assay protocol described in Part 1.[6] The resulting IC₅₀ values provide a quantitative measure of its selectivity profile.

Conclusion

This application note provides a scientifically grounded and methodologically detailed framework for investigating the biological activity of N-(cyclohexylmethyl)-2-hydroxyacetamide. By leveraging its structural similarity to known hydroxamic acid-based drugs, a clear hypothesis—that it functions as an HDAC inhibitor—can be systematically tested. The proposed cascade of biochemical and cell-based assays ensures a comprehensive evaluation, from direct enzyme kinetics to cellular target engagement and functional outcomes. Following these protocols will enable researchers to generate robust, reliable, and interpretable data, paving the way for a deeper understanding of this compound's therapeutic potential.

References

  • Cress, W. D., & Seto, E. (2012). Drug discovery assays for the histone deacetylase class of enzymes. Vertex AI Search Grounding API.
  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Reaction Biology Website.
  • Zhang, L., et al. (2018). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits.
  • BMG Labtech. (2023). Histone deacetylases (HDACs): erasers of epigenetic marks.
  • BenchChem. Cell-based assays to evaluate the anti-inflammatory properties of the compound.
  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354.
  • Li, et al. (2014). Discovery of a series of hydroximic acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 85, 1-13.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI.
  • NAUN. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN.
  • Beilstein Journal of Organic Chemistry. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Semantic Scholar.
  • IRBM. Biochemical & Cell-based Assays. IRBM Website.
  • Ali, A. A., et al. (2020). 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV-3. Molecular and Clinical Oncology, 13(2), 141-150.
  • ChemScene. N-(Cyclohexylmethyl)-2-hydroxyacetamide. ChemScene Product Page.
  • BioAgilytix. (2021). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Blog.
  • Promega Corporation. Cell-Based and Biochemical Assays.

Sources

Application

Technical Application Note: Experimental Design for N-(cyclohexylmethyl)-2-hydroxyacetamide Studies

Executive Summary & Scientific Rationale N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a distinct chemical scaffold combining a lipophilic cyclohexyl "tail" with a polar, hydrogen-bond-donating gl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a distinct chemical scaffold combining a lipophilic cyclohexyl "tail" with a polar, hydrogen-bond-donating glycolamide "head." This amphiphilic structure positions it as a critical fragment in the design of ion channel modulators (specifically TRP channels), antimicrobial agents (mimicking N-glycolyl muramic acid residues), and as a polar warhead in Fragment-Based Drug Discovery (FBDD) .

Unlike simple acetamides, the


-hydroxyl group introduces unique metabolic liabilities and binding capabilities. This guide provides a rigorous, self-validating experimental framework to characterize this molecule, moving from analytical validation to in vitro metabolic stability and functional profiling.
Key Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Weight 171.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~1.1 - 1.5Moderate lipophilicity; likely good membrane permeability.
TPSA ~49 ŲHigh oral bioavailability potential.
H-Bond Donors/Acceptors 2 / 2The

-OH and Amide NH act as dual donor/acceptor motifs.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating N-(cyclohexylmethyl)-2-hydroxyacetamide, prioritizing compound integrity before biological interrogation.

ExperimentalWorkflow cluster_0 Phase 1: Quality Control cluster_1 Phase 2: ADME/Stability cluster_2 Phase 3: Biological Profiling QC_NMR 1H-NMR / 13C-NMR (Structural ID) QC_LCMS LC-MS Purity Check (>98% Required) QC_NMR->QC_LCMS QC_LCMS->QC_NMR Fail Stab_Plasma Plasma Stability (Esterase/Amidase) QC_LCMS->Stab_Plasma Pass Stab_Micro Microsomal Stability (CYP450 Oxidation) Stab_Plasma->Stab_Micro Screen_Tox Cytotoxicity (HepG2/Hek293) Stab_Micro->Screen_Tox T1/2 > 30 min Screen_Target Target Engagement (TRP Channel / Antimicrobial) Screen_Tox->Screen_Target

Caption: Step-wise validation workflow ensuring compound integrity prior to metabolic and functional screening.

Protocol A: High-Precision Analytical Validation (LC-MS/MS)

Before any biological assay, the stability of the


-hydroxyamide bond must be monitored. This method distinguishes the parent compound from potential hydrolysis products (cyclohexylmethylamine).
Method Parameters[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm). Rationale: The T3 bonding is superior for retaining polar analytes like glycolamides.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

MRM Transition Setup (Optimization Required)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
N-(cyclohexylmethyl)-2-hydroxyacetamide 172.1 [M+H]+98.120-30Loss of hydroxyacetyl group; detection of cyclohexylmethylamine fragment.
IS (Tolbutamide) 271.1 [M+H]+155.125Standard internal standard for ESI+.
Acceptance Criteria
  • Linearity:

    
     over 1–1000 ng/mL range.
    
  • Carryover: < 20% of LLOQ in blank injection following ULOQ.

  • Accuracy: ±15% of nominal concentration.

Protocol B: Metabolic Stability Profiling

The primary metabolic risk for this compound is amidase-mediated hydrolysis or CYP-mediated hydroxylation of the cyclohexyl ring.

Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) and half-life (

).

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound: 1 µM final concentration (minimizes saturation kinetics).

Procedure:

  • Pre-incubation: Mix 445 µL Microsome solution (0.5 mg/mL final) with 5 µL of Test Compound (100 µM stock). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing IS). Vortex and centrifuge (4000g, 15 min).

  • Analysis: Inject supernatant into LC-MS/MS (Protocol A).

Data Analysis: Plot


 vs. Time. The slope 

determines half-life:


Interpretation:

  • 
     min:  High clearance. Likely unsuitable for systemic delivery without modification.
    
  • 
     min:  Stable. Good candidate for in vivo studies.
    

Protocol C: Functional Hypothesis Testing

Given the structural similarity to N-alkyl glycolamides (antimicrobial potential) and lipophilic amides (TRP channel modulation), the following phenotypic screens are recommended.

Antimicrobial Surrogate Screen (Turbidimetric Assay)

Rationale: N-substituted glycolamides have shown activity against Mycobacterium species by mimicking cell wall precursors [1].

  • Organism: Mycobacterium smegmatis (mc²155) as a fast-growing surrogate for M. tuberculosis.

  • Media: Middlebrook 7H9 broth + ADC enrichment.

  • Plate Format: 96-well sterile clear plate.

  • Dosing: Serial dilution of N-(cyclohexylmethyl)-2-hydroxyacetamide (100 µM to 0.1 µM).

  • Controls: Rifampicin (Positive), DMSO (Negative).

  • Readout: OD600 at 24h and 48h.

  • Hit Definition: >50% reduction in OD600 relative to DMSO control.

Cytotoxicity Counter-Screen (HepG2)

Rationale: Essential to distinguish specific bioactivity from general membrane disruption caused by the detergent-like properties of the amphiphilic structure.

  • Cells: HepG2 (Human liver carcinoma).

  • Reagent: CellTiter-Glo® (ATP quantification).

  • Incubation: 24 hours with compound (0.1 - 100 µM).

  • Threshold:

    
     should be > 10x the bioactive 
    
    
    
    identified in functional assays.

Structural Activity Relationship (SAR) Logic

When analyzing results, use the following logic tree to guide derivative synthesis:

SAR_Logic Result Experimental Outcome Hydrolysis High Hydrolysis Rate Result->Hydrolysis Potency Low Potency Result->Potency Solubility Poor Solubility Result->Solubility Fix_Hydro Strategy: Steric Hindrance (Methylate alpha-carbon) Hydrolysis->Fix_Hydro Fix_Potency Strategy: Lipophilicity Scan (Expand Cyclohexyl to Adamantyl) Potency->Fix_Potency Fix_Sol Strategy: Isostere Replacement (Replace Cyclohexyl with Piperidine) Solubility->Fix_Sol

Caption: SAR decision matrix for optimizing the glycolamide scaffold based on assay data.

References

  • Selectivity of Glycolamides: Design, synthesis and evaluation of in vitro anti-tuberculosis activity of N-substituted glycolamides. European Journal of Medicinal Chemistry.[1] (2009).

  • Scaffold Utility: N-(Cyclohexylmethyl)-2-hydroxyacetamide Product Data. Sigma-Aldrich / Merck. (Accessed 2023).

  • Metabolic Stability Protocols: In Vitro Methods for Assessing Drug Metabolism. Assay Guidance Manual (NCBI).

  • Chemical Identity: PubChem Compound Summary for CID 299700 (Related: N-(cyclohexylmethyl)acetamide). National Library of Medicine.

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local EHS regulations regarding novel chemical entities.

Sources

Method

Application Note: Trace Analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide in Pharmaceutical APIs via LC-MS/MS

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of N-(cyclohexylmethyl)-2-hydroxyacetamide , a potential process-r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of N-(cyclohexylmethyl)-2-hydroxyacetamide , a potential process-related impurity (PRI) found in the synthesis of cyclohexyl-amine derived pharmaceuticals (e.g., mucolytics, specific kinase inhibitors).[1]

While often considered a standard organic impurity, the structural presence of the N-substituted acetamide moiety warrants sensitive monitoring to ensure compliance with ICH Q3A/B thresholds.[1] This method utilizes a high-strength silica (HSS) C18 column to retain the polar hydroxyacetamide "head" while resolving the hydrophobic cyclohexyl "tail," achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL in active pharmaceutical ingredients (API).

Introduction & Chemical Context

N-(cyclohexylmethyl)-2-hydroxyacetamide (


, MW 171.[1][2]24) is typically formed as a side product during the acylation of cyclohexanemethylamine with glycolic acid derivatives or via the degradation of more complex API structures containing this motif.[1]
Physicochemical Challenges[1]
  • Dual Polarity: The molecule contains a hydrophobic cyclohexyl ring and a hydrophilic hydroxyacetamide group.[1] Standard C18 columns often yield poor peak shape (tailing) due to secondary interactions with the amide/hydroxyl groups.

  • Detection: Lacking a strong chromophore, UV detection is insufficient for trace analysis (<0.05%), necessitating Mass Spectrometry.[1]

Regulatory Relevance

Under ICH Q3A(R2) , impurities in new drug substances must be reported if >0.05% (or >0.03% depending on daily dose). However, if flagged for structural alerts (e.g., potential mutagenicity of specific amide analogs), limits may drop to the ppm range, requiring the sensitivity of Triple Quadrupole MS.

Experimental Methodology

Reagents and Chemicals
  • Reference Standard: N-(cyclohexylmethyl)-2-hydroxyacetamide (Purity >98%).[1][2]

  • Internal Standard (IS): N-cyclohexylacetamide-d11 (or structural analog N-cyclohexylacetamide if isotopologue is unavailable).[1]

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Water.[1]

  • Additives: Formic Acid (FA) (99%+, Optima grade).

Sample Preparation (API Matrix)
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL MeOH (1 mg/mL).

  • API Extraction:

    • Weigh 50 mg of API sample into a 15 mL centrifuge tube.

    • Add 5 mL of 50:50 Water:MeCN .

    • Vortex for 5 minutes; Sonicate for 10 minutes to ensure full dissolution/extraction.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]

Liquid Chromatography Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]

    • Rationale: The HSS T3 technology is specifically designed to retain polar organic molecules via low ligand density, preventing "pore dewetting" while maintaining hydrophobic retention for the cyclohexyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][3]

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Table 1: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold (Polar retention)
5.001090Linear Ramp
6.501090Wash
6.60955Re-equilibration
8.50955End
Mass Spectrometry Conditions
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4]

  • Source Parameters:

    • Curtain Gas: 30 psi[1]

    • IonSpray Voltage: 5500 V[1]

    • Temp: 500°C

    • Ion Source Gas 1/2: 50/50 psi[1]

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Target 172.1 154.1 5015Quantifier (Loss of H₂O)
Target172.155.15030Qualifier (C₄H₇⁺ fragment)
Target172.1112.15025Qualifier (Cyclohexylmethylamine)
IS142.160.15020Internal Standard

Visualized Workflows

Fragmentation Logic

The following diagram illustrates the fragmentation pathway used to select MRM transitions. The loss of water is the most facile transition for hydroxyacetamides, providing high sensitivity.[1]

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for N-(cyclohexylmethyl)-2-hydroxyacetamide Parent Precursor Ion [M+H]+ = 172.1 (Protonated Amide) Frag1 Product Ion 1 [M+H - H2O]+ = 154.1 (Dehydration) Parent->Frag1 Neutral Loss (-18 Da) Frag2 Product Ion 2 [C6H11-CH2]+ = 97.1 (Methylcyclohexyl Cation) Parent->Frag2 Amide Bond Cleavage Frag3 Product Ion 3 [C4H7]+ = 55.1 (Ring Fragmentation) Frag2->Frag3 Ring Opening

[1]

Method Validation Workflow

This workflow ensures the method meets ICH Q2(R2) standards for specificity and linearity.

ValidationWorkflow cluster_Specificity 1. Specificity cluster_Linearity 2. Linearity & Sensitivity Start Method Validation (ICH Q2 R2) Step1 Inject Blank Matrix (Ensure no interference at 172.1 > 154.1) Start->Step1 Step2 Inject Spiked Matrix (Confirm retention time match) Step1->Step2 Step3 Prepare 6-Point Curve (1.0 ng/mL to 500 ng/mL) Step2->Step3 Step4 Calculate Regression (r^2 > 0.99) Step3->Step4 Step5 Determine LOD (S/N > 3) and LOQ (S/N > 10) Step4->Step5 Finish Ready for Routine Analysis Step5->Finish Validation Complete

Validation & Performance Criteria

To ensure trustworthiness, the method must pass the following acceptance criteria (based on FDA/ICH guidelines):

  • Specificity: No interfering peaks >20% of the LLOQ area in the blank matrix at the retention time of the analyte.

  • Linearity:

    
     over the range of 1.0 – 500 ng/mL.[1]
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV%

      
       (20% at LLOQ).[1]
      
    • Recovery within 85-115%.[1]

  • Matrix Effect: The Matrix Factor (MF) should be between 0.8 and 1.[1]2. If suppression is observed (MF < 0.8), switch to a Deuterated Internal Standard or perform standard addition.[1]

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Interaction between the hydroxyl group and free silanols on the column.[1]

    • Solution: Ensure the column is an HSS T3 or "Polar Embedded" type.[1] Do not use standard C18. Increase buffer strength (e.g., add 5mM Ammonium Formate) if necessary, though Formic Acid alone is usually sufficient.[1]

  • Issue: Low Sensitivity (Signal Suppression).

    • Cause: Co-elution with API.[1]

    • Solution: Adjust the gradient slope at the elution time (approx 3-4 mins). Use a divert valve to send the high-concentration API to waste if it elutes at a different time.[1]

  • Issue: Carryover.

    • Cause: The cyclohexyl group is sticky.[1]

    • Solution: Use a needle wash of 50:25:25 Isopropanol:MeCN:Acetone.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]Link

  • ChemScene. (n.d.).[1] N-(Cyclohexylmethyl)-2-hydroxyacetamide Product Information.Link

  • Waters Corporation. (2020).[1] HSS T3 Column Technology: Retaining Polar Compounds.[1]Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N-(cyclohexylmethyl)-2-hydroxyacetamide synthesis

Technical Support Center: Synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide Ticket ID: #REQ-8829-GLY Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide Ticket ID: #REQ-8829-GLY Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

The synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) typically proceeds via the aminolysis of alkyl glycolates (e.g., ethyl glycolate) with cyclohexanemethylamine.[1][2] While theoretically straightforward, researchers often report yields stuck in the 40–60% range.[2]

The yield losses are rarely due to a single factor but rather a "death by a thousand cuts" involving three specific mechanisms:

  • Competitive Polymerization: Self-condensation of glycolate esters into polyglycolic acid (PGA) oligomers.[1][2]

  • Thermodynamic Equilibrium: Failure to drive the equilibrium by removing the leaving group (alcohol).[1]

  • Aqueous Phase Partitioning: The product's amphiphilic nature causes significant loss during standard aqueous workups.[1][2]

This guide provides optimized protocols and troubleshooting workflows to elevate yields to >85%.

Part 1: The Optimized Protocol (The "Golden Route")

Do not use standard coupling agents (EDC/NHS) unless working on a milligram scale; the atom economy is poor and purification is difficult. The most robust route is Solvent-Free Aminolysis .[1][2]

Reaction Scheme


Step-by-Step Methodology
ParameterSpecificationRationale
Stoichiometry 1.2 eq. Amine : 1.0 eq.[1][3] EsterSlight excess of amine prevents ester polymerization (oligomerization).[1]
Catalyst 5 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)A dual H-bond donor/acceptor organocatalyst that significantly accelerates aminolysis of esters [1].[1][2]
Temperature 70°C (Initial)

90°C (Final)
Staged heating prevents thermal shock polymerization of the glycolate.[1]
Atmosphere Nitrogen Sweep (Open System)Critical: You must continuously remove the generated ethanol to drive equilibrium.[1]

Procedure:

  • Charge a reaction flask with Ethyl Glycolate (1.0 equiv) and TBD (0.05 equiv).

  • Add Cyclohexanemethylamine (1.2 equiv) dropwise at room temperature (exothermic reaction).

  • Heat to 70°C for 2 hours.

  • Increase vacuum (approx. 200 mbar) or increase nitrogen sweep and raise temperature to 90°C for 1 hour to strip ethanol.

  • Monitor: Check TLC (EtOAc/MeOH 9:1). Disappearance of ester is the endpoint.[1][2]

  • Workup (Non-Aqueous): Upon cooling, the mixture will solidify. Recrystallize directly from Isopropyl Acetate (iPrOAc) or Toluene .[1] Avoid water.

Part 2: Troubleshooting & FAQs

Issue 1: "My crude NMR shows a complex mixture of aliphatic peaks and broad signals."

Diagnosis: You likely have Polyglycolic Acid (PGA) Oligomers .[1] If the amine is added too slowly or the temperature is too high initially, the ethyl glycolate reacts with itself (transesterification) rather than the amine.[2]

Visual Analysis of the Pathway:

ReactionPathways Start Start: Ethyl Glycolate + Amine Desired Target Amide (Product) Start->Desired  Fast Aminolysis (TBD Catalyst) Side1 Side Reaction: Self-Polymerization Start->Side1  Slow Addition High Temp Desired->Desired Stable Side2 Impurity: PGA Oligomers Side1->Side2

Figure 1: Kinetic competition between amidation and polymerization.[1][2] The catalyst biases the path toward the green arrow.[2]

Solution:

  • Reverse Addition: Do not add the amine to the hot ester.[1][2] Mix them cold, then heat.

  • Catalyst Switch: If TBD is unavailable, use 0.5 eq. Imidazole .[1][2] It acts as a nucleophilic catalyst forming a transient acyl-imidazole species which is more reactive toward the amine than the hydroxyl group [2].[1][2]

Issue 2: "The reaction conversion is 95%, but isolated yield is only 50%."

Diagnosis: Aqueous Washout . N-(cyclohexylmethyl)-2-hydroxyacetamide contains a polar hydroxyl group and an amide bond.[2] It has significant water solubility (LogP


 0.3–0.6).[1] Standard workups (washing with 1M HCl/Brine) extract your product into the aqueous waste.[1]

Workflow for Recovery:

WorkupLogic Step1 Crude Reaction Mixture Decision Is the mixture solid? Step1->Decision PathA YES (Solid) Recrystallization Decision->PathA Yes PathB NO (Oil) Solvent Partition Decision->PathB No ActionA Dissolve in hot iPrOAc Cool to 0°C PathA->ActionA ActionB Dissolve in DCM (Not EtOAc) Wash with Saturated NaCl ONLY PathB->ActionB Warning CRITICAL: Do not use dilute aqueous acid/base ActionB->Warning

Figure 2: Decision tree for maximizing recovery during purification.

Solution:

  • Avoid Aqueous Extraction: If possible, evaporate volatiles and go straight to recrystallization.[1]

  • Salting Out: If you must wash, saturate the aqueous layer completely with NaCl.[1] Use Dichloromethane (DCM) / Isopropanol (9:1) as the organic layer, as it extracts polar amides better than Ethyl Acetate.[1]

Issue 3: "The product is hygroscopic or sticky."

Diagnosis: Impurity Trace (Amine Salts).[1] Residual cyclohexanemethylamine absorbs CO₂ from the air to form carbamates/carbonates, making the product sticky.[2]

Solution:

  • Scavenger Resin: Treat the crude reaction solution (in DCM) with Amberlyst 15 (H+ form) for 30 minutes. This selectively removes unreacted amine without extracting the amide product. Filter and evaporate.[1][2][4][5]

Part 3: Comparative Data Review

The following table summarizes why the Catalytic Solvent-Free method is superior to traditional coupling.

MetricMethod A: EDC/NHS CouplingMethod B: Thermal Aminolysis (Standard)Method C: TBD-Catalyzed (Recommended)
Yield 65–75%40–55%88–94%
Atom Economy Poor (Urea byproducts)GoodExcellent
Purification Column ChromatographyDistillation/Recryst.[1][2]Direct Recrystallization
Reaction Time 12–24 Hours6–12 Hours2–3 Hours
Key Risk Removal of urea byproductsPolymerization of esterNone (if temp controlled)

References

  • Sabot, C., et al. (2007).[1] "TBD-Catalyzed Aminolysis of Ethyl Esters: A General and Mild Method for the Synthesis of Amides." Tetrahedron Letters, 48(22), 3863-3866.[2]

  • Movassaghi, M., & Jacobsen, E. N. (2002).[1] "The Simplest 'Enzyme': Imidazole-Catalyzed Acyl Transfer."[1][2] Science, 298(5600), 1904-1905.[2] [1][2]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley.[2] (Section: Aminolysis of Esters). [1][2]

  • PubChem Database. (2024).[1] Compound Summary: N-(Cyclohexylmethyl)-2-hydroxyacetamide.[1][2] [2]

Sources

Optimization

Technical Support Center: N-(cyclohexylmethyl)-2-hydroxyacetamide (CMA) Solubility Guide

[1][2] Status: Operational Ticket ID: CMA-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1] Welcome to the Technical Support Hub You are accessing this guide because you are enco...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: CMA-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1]

Welcome to the Technical Support Hub

You are accessing this guide because you are encountering solubility difficulties with N-(cyclohexylmethyl)-2-hydroxyacetamide (referred to hereafter as CMA ).

This molecule presents a classic "Medicinal Chemistry Paradox": it possesses a hydrophilic head (glycolamide) and a lipophilic tail (cyclohexyl), yet often behaves like "brick dust"—insoluble in both water and non-polar organics.[2] This guide deconstructs the thermodynamic barriers causing these issues and provides validated protocols to overcome them.

Module 1: The Core Problem (Root Cause Analysis)

Before attempting to dissolve CMA, you must understand why it resists solvation.[1]

The Thermodynamic Barrier: CMA is not purely lipophilic (LogP ≈ 0.7–1.1).[1] Its insolubility is driven by High Crystal Lattice Energy , not just hydrophobicity.[1]

  • The "Zipper" Effect: The secondary amide (

    
    ) and the 
    
    
    
    -hydroxyl group (
    
    
    ) act as both hydrogen bond donors and acceptors.[2][1] In the solid state, these form a tight, intermolecular network (a "zipper") that solvents cannot easily penetrate.
  • The Hydrophobic Shield: The cyclohexyl ring packs efficiently, shielding the polar core from water, while the polar core repels non-polar solvents like hexanes.

Implication for You: Simple heating or stirring is often insufficient.[1] You must energetically disrupt the lattice (entropy) and provide a solvent system that mimics the molecule's amphiphilic nature (enthalpy).

Module 2: Stock Solution Preparation

User Question: "I added DMSO, but the solution is cloudy or viscous. How do I get a clear stock?"

Troubleshooting Protocol: DMSO is the gold standard for CMA, but "wet" DMSO or cold DMSO often fails.

Protocol A: The "Hot-Shock" Solubilization

Use this for preparing stocks >10 mM.[1]

  • Desiccate: Ensure your solid CMA is dry. Hygroscopic water on the surface reinforces the crystal lattice.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid DMF if possible due to toxicity, though it is a viable alternative.[1]

  • The Sonic-Heat Cycle:

    • Add DMSO to the vial.[1]

    • Sonicate at 40–50°C for 10 minutes. (Ultrasonic energy disrupts the lattice packing).

    • Visual Check: If cloudy, vortex vigorously for 30 seconds.[1]

  • Clarification: If micro-particulates persist, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

SolventSolubility RatingApplication
DMSO High (Recommended)Primary Stock (10–100 mM)
Ethanol (Abs.) ModerateSecondary Stock (volatile)
Water/PBS Poor (< 1 mM)DO NOT USE for stock
Acetone ModerateSynthesis/Purification only
Module 3: Preventing "Crash-Out" in Biological Assays

User Question: "My stock is clear, but when I add it to my cell culture media (aqueous buffer), it precipitates immediately."

The Mechanism: This is the "Solvent Shift" phenomenon.[1] When you dilute DMSO into water, the dielectric constant changes instantly. The hydrophobic cyclohexyl tails of CMA aggregate to minimize water contact, reforming the solid lattice.

Protocol B: The Stepwise Dilution (The "Intermediate" Step)

Do not jump from 100% DMSO to 100% Aqueous.

The Workflow:

DilutionProtocol Stock 100 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Conc. in 10% DMSO) Stock->Inter Dilute 1:10 into PBS + 0.1% Tween-80 Final Final Assay Well (1x Conc. in <1% DMSO) Inter->Final Dilute 1:10 into Media/Buffer

Figure 1: Stepwise dilution strategy to prevent precipitation shock.

Critical Additive: Surfactants To stabilize the cyclohexyl group in water, you must add a surfactant to your aqueous buffer before adding the CMA stock.[1]

  • Recommendation: Add 0.05% Tween-80 or Pluronic F-127 to your assay buffer.[2][1] This creates micelles that sequester the lipophilic tail, keeping CMA in solution.

Module 4: Advanced Formulation (Cyclodextrins)

User Question: "I cannot use DMSO or surfactants in my animal study. What now?"

The "Magic Bullet" Solution: The cyclohexyl group of CMA is the ideal geometric size to fit inside


-Cyclodextrin (Beta-CD)  or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[2][1] This forms a host-guest inclusion complex, hiding the hydrophobic tail while the hydrophilic CD shell dissolves in water.
Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or Saline.[2][1]
    
  • Add Compound: Add powdered CMA to this vehicle.

  • Equilibrate: Shake/Vortex at Room Temperature for 4–6 hours. The solution should turn clear as the complex forms.

  • Filter: Sterile filter (0.22 µm).

  • Result: You now have a water-soluble formulation without organic cosolvents.

Module 5: Purification & Synthesis Support

User Question: "I synthesized CMA, but I can't purify it. It streaks on silica columns."[1]

Troubleshooting: The amide/hydroxyl groups cause strong adsorption to silica (tailing).[1]

TLC/Column Solvent Systems:

  • Avoid: Hexane/Ethyl Acetate (CMA is likely insoluble in Hexane and sticks to silica).[1]

  • Use: DCM (Dichloromethane) / Methanol .[1]

    • Start: 98% DCM / 2% MeOH.[1]

    • Gradient: Ramp to 90% DCM / 10% MeOH.[1]

  • Recrystallization:

    • If the solid is impure, try Ethyl Acetate/Ethanol .[1] Dissolve in hot Ethanol, add Ethyl Acetate until cloudy, and cool slowly.

Summary of Physicochemical Properties
PropertyValue (Approx.)Implication
LogP 0.7 – 1.1Amphiphilic; sits at the oil/water interface.[2][1]
H-Bond Donors 2 (NH, OH)Strong lattice; requires polar aprotic solvents (DMSO).[2][1]
H-Bond Acceptors 2 (C=O, OH)Sticky on silica gel; requires MeOH for elution.[2][1]
Molecular Weight ~171.2 g/mol Small, but rigid packing due to cyclohexyl ring.[1]
References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[2][1] Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][1] (Validates the use of Cyclodextrins for cyclohexyl-containing drugs).

  • Pfizer Global R&D. (2008).[2][1] Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Pharmaceutical Solvent Selection Guide. Green Chemistry, 10, 31-36.[1]

  • PubChem. (2025).[2][1][4][5][6][7] N-cyclohexyl-2-hydroxyacetamide Compound Summary. National Library of Medicine.[1] (Structural confirmation and property data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(cyclohexylmethyl)-2-hydroxyacetamide before handling.

Sources

Troubleshooting

Technical Support Center: Purification of N-(cyclohexylmethyl)-2-hydroxyacetamide

Welcome to the technical support center for the purification of N-(cyclohexylmethyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(cyclohexylmethyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this polar N-substituted acetamide. Here, we provide in-depth troubleshooting advice and detailed experimental protocols in a practical question-and-answer format.

Understanding the Molecule: Key Physicochemical Properties

N-(cyclohexylmethyl)-2-hydroxyacetamide is a polar molecule due to the presence of a hydroxyl (-OH) and a secondary amide (-NH-C=O) functional group. These groups can participate in hydrogen bonding, which significantly influences the compound's solubility and chromatographic behavior.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₇NO₂[1]
Molecular Weight171.24 g/mol [1]
PolarityHighPresence of hydroxyl and amide groups
AppearanceExpected to be a white to off-white solid[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-(cyclohexylmethyl)-2-hydroxyacetamide?

A1: The main challenges stem from its high polarity. This can lead to:

  • Poor solubility in non-polar organic solvents , making standard normal-phase chromatography difficult.

  • High solubility in polar solvents like water and alcohols , which can make recrystallization and product recovery challenging.[3]

  • Strong interactions with silica gel , potentially causing peak tailing and poor separation in normal-phase chromatography.

  • Co-elution with polar impurities , such as unreacted starting materials (e.g., glycolic acid derivatives) or byproducts from the amide synthesis.

Q2: What are the most common impurities I might encounter?

A2: Impurities largely depend on the synthetic route. Common methods for amide bond formation include the use of coupling reagents or the reaction of an amine with an acyl chloride.[4] Potential impurities include:

  • Unreacted starting materials: Cyclohexanemethanamine and the activated glycolic acid derivative (e.g., glycolic acid, ethyl glycolate).

  • Coupling agent byproducts: For example, dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used, which is often insoluble in many organic solvents.

  • Side-products from the amidation reaction: Such as products from side reactions of the coupling agent.

  • Hydrolysis products: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.

Q3: Which purification techniques are most suitable for this compound?

A3: The two most recommended techniques are recrystallization and Hydrophilic Interaction Liquid Chromatography (HILIC) . Reversed-phase chromatography may also be an option, but the high polarity of the target compound might lead to poor retention on traditional C18 columns.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[3] The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3]

Q4: My compound won't crystallize upon cooling. What should I do?

A4: This typically indicates that the solution is not supersaturated. Here are several troubleshooting steps:

  • Reduce the solvent volume: The most common reason for crystallization failure is using too much solvent.[6] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[6]

  • Lower the temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer.[7]

  • Use an anti-solvent: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until you observe persistent turbidity. Then, allow the solution to stand.[8]

Q5: My compound "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high degree of supersaturation or the presence of impurities that depress the melting point.[8]

  • Re-heat and add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Allow it to cool more slowly.

  • Change the solvent system: The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.

  • Slow down the cooling process: Insulate the flask to ensure very slow cooling, which encourages the formation of a stable crystal lattice.

Diagram: Recrystallization Troubleshooting Workflow

G start Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals by Filtration crystals_form->collect Yes oiling_out Compound Oils Out? no_crystals->oiling_out oil Oily Layer Forms oiling_out->oil Yes troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal - Lower temperature - Add anti-solvent oiling_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Re-heat and add more solvent - Use a more polar solvent - Slow down cooling oil->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->cool G start HILIC Purification Goal retention Retention Time start->retention peak_shape Peak Shape start->peak_shape resolution Resolution start->resolution mobile_phase Mobile Phase Composition (% Organic vs. % Aqueous) retention->mobile_phase Increase % Organic for more retention stationary_phase Stationary Phase (Silica, Amide, Diol) retention->stationary_phase More polar phase for more retention buffer Buffer (pH, Concentration) peak_shape->buffer Optimize to reduce secondary interactions injection Injection (Solvent, Volume) peak_shape->injection Match to mobile phase resolution->mobile_phase Adjust gradient slope resolution->stationary_phase Try different selectivity

Sources

Optimization

Technical Support Center: Minimizing Byproducts in N-(Cyclohexylmethyl)-2-hydroxyacetamide Synthesis

Topic: High-Purity Synthesis of N-(Cyclohexylmethyl)-2-hydroxyacetamide CAS: 645405-30-7 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You are likely encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis of N-(Cyclohexylmethyl)-2-hydroxyacetamide CAS: 645405-30-7 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of


-(cyclohexylmethyl)-2-hydroxyacetamide . While structurally simple, this molecule presents a classic "competing nucleophile" challenge: the 

-hydroxyl group on the glycolic acid backbone competes with the external amine, leading to O-acylation (esterification) and oligomerization (polyesters).

This guide prioritizes chemoselectivity . We will move beyond standard textbook amidation and focus on protocols that suppress the thermodynamic sink of ester formation in favor of the kinetic amide product.

Module 1: Critical Reaction Pathways

Before troubleshooting, you must visualize the "Enemy." The diagram below maps the divergence between the desired amidation and the parasitic esterification/oligomerization pathways.

ReactionPathways Start Glycolic Acid / Ester (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Side1 Byproduct A: O-Acylated Dimer Start->Side1 Path B: Self-Reaction (-OH attacks C=O) Amine Cyclohexanemethylamine (Nucleophile) Product Target Amide (N-(cyclohexylmethyl)-2-hydroxyacetamide) Intermediate->Product Path A: Amidation (Kinetic Control) Product->Side1 Overheating (Thermodynamic Equilibration) Side2 Byproduct B: Linear Polyesters Side1->Side2 Chain Propagation

Figure 1: The competition between Amidation (Path A) and O-Acylation/Oligomerization (Path B).[1] High temperatures and acidic conditions favor Path B.

Module 2: The Protocols

We recommend two distinct routes depending on your available equipment and scale.

Method A: TBD-Catalyzed Aminolysis (Recommended)

Best for: High purity, mild conditions, minimizing O-acylation.[1]

The Logic: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine base.[1] Unlike standard bases, TBD acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and delivering the amine. This "bifunctional catalysis" accelerates amidation significantly faster than esterification, effectively bypassing the O-acylation side reaction.[1]

The Protocol:

  • Substrate: Use Methyl Glycolate (1.0 equiv) instead of Glycolic Acid.

  • Solvent: Anhydrous THF or MeCN (0.5 M concentration).

  • Catalyst: Add TBD (0.1 – 0.2 equiv).

  • Nucleophile: Add Cyclohexanemethylamine (1.1 equiv).

  • Conditions: Stir at Room Temperature for 4–12 hours.

    • Note: Do not heat unless absolutely necessary. Heat promotes the thermodynamic ester product.

  • Workup:

    • Evaporate solvent.

    • The TBD catalyst can often be removed by a short silica plug (eluting with EtOAc) or by washing with a mild buffer (pH 6 phosphate) if the product solubility allows.

Method B: Coupling Agent (EDC/HOBt) with Protection Strategy

Best for: Small scale, precious amines, or if methyl glycolate is unavailable.

The Logic: Direct coupling of Glycolic Acid using EDC creates an O-acylisourea.[1] Without protection, the free -OH of a second glycolic acid molecule will attack this intermediate, forming dimers.

The Protocol:

  • Protection (Crucial): Do not use free glycolic acid. Use

    
    -Acetyl-Glycolic Acid  or 
    
    
    
    -TBS-Glycolic Acid
    .[1]
    • Why? Blocking the -OH completely eliminates Side Pathways B (Fig 1).[1]

  • Coupling:

    • Mix

      
      -protected acid (1.0 equiv) + EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) in DCM.
      
    • Add Cyclohexanemethylamine (1.0 equiv) + DIPEA (2.0 equiv).

    • Stir 3-6 hours at RT.

  • Deprotection:

    • If O-Acetyl: Treat crude with

      
       in MeOH (1 hour).
      
    • If O-TBS: Treat with TBAF in THF.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a mass peak at [M+58] or [M+116] higher than my product. What is this?

Diagnosis: This is Oligomerization .

  • Cause: You likely used high heat (thermal aminolysis) or insufficient amine excess. The product (

    
    -alkyl-2-hydroxyacetamide) has a free -OH group which reacted with another molecule of methyl glycolate.[1]
    
  • Fix: Switch to Method A (TBD Catalysis) at room temperature. If you must use thermal methods, use a large excess of amine (3.0–5.0 equiv) to statistically favor amidation over esterification.

Q2: My product is water-soluble, and I lost it during the aqueous wash.

Diagnosis: "Phase Loss." Hydroxyacetamides are polar. Fix:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Do not use Diethyl Ether. Use DCM or EtOAc/Isopropanol (3:1) for extraction.

  • Lyophilization: If possible, skip aqueous workup. Remove solvent and purify directly via Flash Chromatography (DCM:MeOH gradients).

Q3: The reaction mixture turned into a viscous gel.

Diagnosis: Polymerization.

  • Cause: Glycolic acid polymerized into polyglycolide (PGA) before the amine could react.

  • Fix: Ensure your amine is added before any activating agent (if using coupling reagents) or ensure the system is strictly anhydrous. Water can hydrolyze esters back to acids, which then catalyze polymerization.

Module 4: Data & Specifications

ParameterMethod A (TBD Catalysis)Method B (Coupling)Thermal Aminolysis (Legacy)
Reaction Temp 20–25°C0–25°C>90°C
Byproduct Profile <2% Ester/Dimer<1% (if protected)10–30% Oligomers
Atom Economy High (only MeOH waste)Low (Urea waste)High
Purification Filtration/Flash ColumnExtraction + DeprotectionDifficult (Oligomer separation)
Scalability ExcellentPoor (Costly reagents)Moderate

Module 5: Troubleshooting Flowchart

Use this decision tree to resolve low yields or impurity profiles.

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS ImpurityType Identify Impurity Mass CheckLCMS->ImpurityType Dimer Mass = Product + 58 (Oligomer) ImpurityType->Dimer Higher MW StartMat Unreacted Ester/Acid ImpurityType->StartMat No Conversion Soln1 Reduce Temp. Use TBD Catalyst. Dimer->Soln1 Soln2 Check Reagent Quality. Amine may be wet/carbonated. StartMat->Soln2

Figure 2: Rapid diagnostic workflow for reaction monitoring.

References

  • Sabot, C., et al. (2007). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst for the aminolysis of esters."[1][2] Tetrahedron Letters, 48(22), 3863-3866.[1]

    • Context: Establishes TBD as the premier catalyst for suppressing side reactions in ester aminolysis.
  • Movassaghi, M., & Jacobsen, E. N. (2002). "The simplest 'enzyme-like' catalyst for amidation."[1] Science, 298(5600), 1904-1905.[1]

    • Context: Mechanistic grounding for why bifunctional catalysis prevents O-acylation.[1]

  • ChemicalBook. (n.d.). "N-(Cyclohexylmethyl)-2-hydroxyacetamide Product Properties."

    • Context: Physical property verific
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

    • Context: Protocols for suppressing racemization and side reactions using HOBt/EDC.[3]

Sources

Troubleshooting

Technical Support Center: N-(cyclohexylmethyl)-2-hydroxyacetamide Assay Troubleshooting

Welcome to the technical support center for N-(cyclohexylmethyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(cyclohexylmethyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common assay interference problems encountered during the analysis of this compound. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and accuracy of your experimental results.

Introduction: Understanding the Molecule

N-(cyclohexylmethyl)-2-hydroxyacetamide (MW: 171.24 g/mol , Formula: C₉H₁₇NO₂) is a small polar molecule containing secondary amide and primary hydroxyl functional groups.[1] Its structure suggests potential challenges in reversed-phase chromatography, such as interactions with residual silanols on the stationary phase, and susceptibility to certain degradation pathways. This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I seeing poor peak shape (tailing or fronting) for my N-(cyclohexylmethyl)-2-hydroxyacetamide peak in HPLC?

Poor peak shape is a common issue that can compromise the accuracy of quantification. Here’s a breakdown of potential causes and solutions:

Answer: Peak tailing for polar compounds like N-(cyclohexylmethyl)-2-hydroxyacetamide is often due to secondary interactions with the stationary phase or issues with the mobile phase. Peak fronting is typically related to sample overload or solvent effects.

  • Secondary Silanol Interactions: The amide and hydroxyl groups can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[2]

    • Solution 2: Use a Modern, End-capped Column. Columns with advanced end-capping are designed to minimize exposed silanols.

    • Solution 3: Add a Competing Base. A small amount of a basic additive like triethylamine (TEA) can compete for active sites on the stationary phase, but this is often not necessary with modern columns.[2]

  • Insufficient Buffer Capacity: If the mobile phase buffer is too weak, interactions between the analyte and the stationary phase can vary, leading to tailing.

    • Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.

  • Sample Overload: Injecting too much sample can saturate the column, causing the peak to broaden and front.

    • Solution: Reduce the injection volume or the concentration of your sample.[2][3]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[3]

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.

Experimental Protocol: Optimizing Peak Shape
  • Prepare a stock solution of N-(cyclohexylmethyl)-2-hydroxyacetamide in methanol at 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to 10 µg/mL in the initial mobile phase.

  • Initial HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Evaluate the initial peak shape.

  • If tailing is observed:

    • Decrease the mobile phase pH by using 0.1% trifluoroacetic acid (TFA) instead of formic acid.

    • Test a different, highly end-capped C18 column.

  • If fronting is observed:

    • Reduce the injection volume to 5 µL.

    • Prepare the working standard in a weaker solvent, such as 90:10 water:acetonitrile.

Diagram: Troubleshooting Peak Shape Issues

MatrixEffectWorkflow Start Suspected Matrix Effect PCI Post-Column Infusion Start->PCI Spike Post-Extraction Spike Start->Spike Suppression Ion Suppression/ Enhancement Observed PCI->Suppression Spike->Suppression Optimize Optimize Sample Prep & Chromatography Suppression->Optimize SILIS Use Stable Isotope-Labeled Internal Standard Suppression->SILIS Revalidate Re-validate Method Optimize->Revalidate SILIS->Revalidate

Sources

Optimization

addressing batch-to-batch variability of N-(cyclohexylmethyl)-2-hydroxyacetamide

CAS: 645405-30-7 | Formula:

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 645405-30-7 | Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 | M.W.:  171.24  g/mol 
Welcome to the Consistency & Troubleshooting Hub

Status: ● Operational Role: Senior Application Scientist Scope: Batch variability, Purity profiling, Handling protocols.

This guide addresses the specific technical challenges associated with N-(cyclohexylmethyl)-2-hydroxyacetamide . As a secondary amide with a primary hydroxyl group, this molecule exhibits specific physicochemical behaviors—notably hygroscopicity and conformational isomerism—that often mimic "batch failure" in QC data.

Part 1: Diagnostic Workflow

Before altering your experimental parameters, use this logic flow to identify the source of variability.

TroubleshootingLogic Start Issue Detected CheckNMR 1. Check 1H NMR Are peaks split/broad? Start->CheckNMR CheckMP 2. Check Melting Point Is it depressed (<118°C)? CheckNMR->CheckMP No Rotamers Rotamers (Normal) Run high-temp NMR CheckNMR->Rotamers Yes (Amide Region) CheckAppearance 3. Visual Inspection Is it clumpy/sticky? CheckMP->CheckAppearance Yes Impurity Chemical Impurity (Amine/Ester) CheckMP->Impurity No (Sharp but wrong val) WaterContent Hygroscopicity (Water) Perform Karl Fischer CheckAppearance->WaterContent Yes (Wet/Gummy) CheckAppearance->Impurity No (Discolored)

Figure 1: Diagnostic logic for distinguishing between physical state anomalies and chemical impurities.

Part 2: Critical Quality Attributes (FAQs)
Category A: Spectroscopic Anomalies (NMR)

Q: My


 NMR shows split peaks or broadening in the amide region (6.0–8.0 ppm) and the methylene protons. Is my batch contaminated? 

Diagnosis: Likely False Positive . Technical Insight: Amide bonds possess partial double-bond character (


 resonance), creating a high energy barrier to rotation. This leads to rotamers  (cis/trans conformers) that are distinct on the NMR timescale at room temperature.
  • Validation Protocol:

    • Temperature Variation: Run the NMR at elevated temperature (

      
       or 
      
      
      
      ). The peaks should coalesce into sharp singlets as rotation becomes rapid.
    • Solvent Switch: Change from

      
       to 
      
      
      
      . DMSO often stabilizes one conformer via hydrogen bonding, simplifying the spectrum [1].

Q: There is a variable integration peak around 1.5–4.0 ppm that shifts between batches. Diagnosis: Water Contamination . Technical Insight: The hydroxyl group (


) and the amide nitrogen are both H-bond donors/acceptors. Water binds tightly to this lattice. In 

, the water peak shifts depending on concentration and temperature.
  • Action: Perform a

    
     shake. If the peak disappears, it is exchangeable (
    
    
    
    ,
    
    
    , or
    
    
    ). If the integration corresponds to non-stoichiometric values, it is likely residual moisture [2].
Category B: Physical State & Handling [1][][3][4]

Q: The Certificate of Analysis says "White Solid," but my batch is a sticky gum or paste. Diagnosis: Hygroscopic Failure . Technical Insight: Hydroxyacetamides are notoriously hygroscopic. Exposure to ambient humidity (even for minutes during weighing) can induce a phase change from crystalline to amorphous/gum. This alters the effective molarity of your stock solutions.

  • Correction Strategy:

    • Do NOT scrape the gum.

    • Protocol: Dissolve the entire container contents in a known volume of anhydrous DMSO or Ethanol to create a master stock solution. Calculate concentration based on the original dry weight provided by the supplier, assuming no degradation occurred, only hydration.

Q: My melting point is


, but literature suggests 

.
Diagnosis: Purity/Solvent Depression . Technical Insight: A depression of

usually indicates 1-3% solvent entrapment or unreacted starting material (cyclohexanemethylamine).
  • Threshold:

    • 
      : High Purity (Crystalline).
      
    • 
      : Acceptable for crude assays (likely hydrated).
      
    • 
      : Reject/Recrystallize (Significant impurity) [3].
      
Part 3: Standardization Protocols

Use these protocols to normalize batch-to-batch variability before biological testing.

Protocol 1: Desiccation & Storage

Required for all solid-state handling.

  • Equipment: Vacuum oven or Desiccator with

    
     (Phosphorus Pentoxide).
    
  • Settings:

    
     at 
    
    
    
    .
  • Duration: Minimum 12 hours.

  • Verification: Weigh until constant mass (

    
    ).
    
  • Storage: Store under Argon/Nitrogen at

    
    . Seal with Parafilm immediately after use.
    
Protocol 2: Recrystallization (Purification)

Use this if purity is <95% or color is yellow/brown.

StepParameterRationale
1. Solvent Ethyl Acetate (hot) + Hexane (anti-solvent)Amides are soluble in hot EtOAc; impurities (oils) often remain in solution.
2. Dissolution Dissolve solid in min. vol. boiling EtOAc.Saturation is critical for yield.
3. Filtration Filter hot (if particulates present).Removes dust/insoluble salts.
4. Precipitation Add warm Hexane dropwise until turbid.Induces nucleation.
5. Cooling Cool slowly to RT, then

.
Slow cooling promotes crystal growth over oiling out.
6. Drying Vacuum dry (see Protocol 1).Removes lattice solvent.[5]
Protocol 3: Stock Solution Preparation

To eliminate weighing errors due to hygroscopicity.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a high-concentration stock (e.g.,

    
    ).
    
  • Storage: Aliquot into single-use vials. Freeze at

    
    .
    
  • Why? Repeated freeze-thaw cycles introduce water condensation into the DMSO, degrading the amide over time.

Part 4: Synthesis Pathway & Impurity Profile

Understanding the synthesis helps identify likely contaminants.

SynthesisPathway SM1 Cyclohexanemethylamine (Basic Impurity) Reaction Ammonolysis (Heat) SM1->Reaction SM2 Ethyl Glycolate (Ester) SM2->Reaction Product N-(cyclohexylmethyl)- 2-hydroxyacetamide Reaction->Product Main Path Side1 Impurity A: O-acylated dimer Reaction->Side1 Overheating Side2 Impurity B: Residual Amine Reaction->Side2 Incomplete

Figure 2: Synthesis pathway showing origin of common impurities.

  • Impurity A (O-acylated dimer): Occurs if the reaction temperature is too high, causing the hydroxyl group of the product to react with another glycolate molecule.

  • Impurity B (Residual Amine): If the starting amine is not washed out (acid wash required), the product will have a basic pH and may interfere with enzymatic assays.

References
  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from

  • BenchChem. (2025).[1][5] Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Retrieved from

  • Ningbo Inno Pharmchem. (2026).[3] 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications. Retrieved from

  • PubChem. (2025).[6][7] N-cyclohexyl-2-hydroxyacetamide (Compound Summary). National Library of Medicine. Retrieved from

  • ChemScene. (2025). N-(Cyclohexylmethyl)-2-hydroxyacetamide Product Data. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of N-(cyclohexylmethyl)-2-hydroxyacetamide

Welcome to the technical support guide for N-(cyclohexylmethyl)-2-hydroxyacetamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(cyclohexylmethyl)-2-hydroxyacetamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we will dissect the potential causes of poor permeability and provide a logical, step-by-step framework for diagnosis and mitigation.

Part A: Frequently Asked Questions (FAQs)

Q1: My experiments show that N-(cyclohexylmethyl)-2-hydroxyacetamide has low cell permeability. What are the likely reasons based on its structure?

A1: The structure of N-(cyclohexylmethyl)-2-hydroxyacetamide presents a classic challenge in drug design: balancing lipophilicity and hydrophilicity. The molecule has two key regions:

  • A lipophilic (oily) cyclohexylmethyl group: This part of the molecule prefers to be in a lipid environment like the cell membrane.

  • A polar (watery) 2-hydroxyacetamide group: This section contains a hydroxyl (-OH) and an amide (-NH-C=O) group. Both of these can form hydrogen bonds with water.

Poor permeability often arises when the polar characteristics overwhelm the lipophilic ones, making it difficult for the compound to leave the aqueous environment and enter the lipid-rich cell membrane.

Q2: What are the critical physicochemical properties I should evaluate first?

A2: To systematically diagnose a permeability issue, you should start by assessing the compound's properties against established guidelines like Lipinski's Rule of Five.[1][2][3][4] This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates certain thresholds.[2][3] For N-(cyclohexylmethyl)-2-hydroxyacetamide, the key parameters are:

PropertyPredicted ValueLipinski's GuidelineAssessment
Molecular Weight (MW) 171.24 g/mol [5]< 500 DaPass
LogP (Lipophilicity) 0.6752[5]< 5Pass
Hydrogen Bond Donors 2 (from -OH and -NH)[5]≤ 5Pass
Hydrogen Bond Acceptors 2 (from C=O and -OH)[5]≤ 10Pass
Polar Surface Area (TPSA) 49.33 Ų< 140 Ų (Veber's Rule)Pass

Based on these in silico predictions, the compound does not violate Lipinski's rules. However, a LogP of 0.6752 is quite low, indicating limited lipophilicity. This is a strong indicator that the compound may struggle to efficiently partition into the cell membrane, which is the primary barrier to passive diffusion.

Q3: What initial experiments can I perform to quickly confirm the nature of the permeability problem?

A3: A highly effective first step is the Parallel Artificial Membrane Permeability Assay (PAMPA).[6][7][8] This cell-free assay specifically measures passive diffusion, which is the ability of a compound to cross a lipid membrane without the help of transporters.[6][8]

  • If permeability is low in PAMPA: The problem is almost certainly due to the compound's inherent physicochemical properties (i.e., its low lipophilicity).

  • If permeability is high in PAMPA, but low in cell-based assays (like Caco-2): This suggests a biological factor is limiting permeability. The most common culprit is active efflux, where cellular pumps actively remove the compound from the cell.[8]

Q4: If my compound has poor permeability, is it a dead end for its development?

A4: Absolutely not. Poor permeability is a common hurdle in drug development. There are several well-established strategies to overcome this, which fall into two main categories:

  • Chemical Modification: Altering the molecule's structure, often by creating a "prodrug" that is more permeable and converts to the active compound inside the cell.[9][10][11]

  • Formulation Strategies: Combining the compound with other substances (excipients) that can enhance its absorption or protect it from degradation.[12][13][14]

Part B: In-Depth Troubleshooting Guides

This section provides a logical workflow to diagnose and address the permeability issues of N-(cyclohexylmethyl)-2-hydroxyacetamide.

Workflow Overview

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biological Investigation cluster_2 Phase 3: Enhancement Strategies start Poor Permeability Observed pampa Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA) start->pampa decision1 Passive Diffusion Problem? pampa->decision1 caco2 Protocol 2.1: Caco-2 Bidirectional Permeability Assay efflux Protocol 2.2: Caco-2 Assay with P-gp Inhibitor caco2->efflux decision2 Active Efflux Problem? caco2->decision2 prodrug Strategy 3.1: Chemical Modification (Prodrug Design) efflux->prodrug Efflux Confirmed formulation Strategy 3.2: Formulation Approaches decision1->caco2 No (High PAMPA Pe) decision1->prodrug Yes (Low PAMPA Pe) decision1->formulation Yes (Low PAMPA Pe) decision2->efflux decision2->prodrug No (Efflux Ratio < 2) Still low permeability

Caption: Troubleshooting workflow for poor cell permeability.

Guide 1: Foundational Characterization - Is Passive Diffusion the Problem?

The first step is to confirm that the poor permeability is due to the molecule's intrinsic inability to cross a lipid bilayer.

The PAMPA model uses a synthetic membrane impregnated with lipids to predict passive transcellular permeability.[8] It is a rapid and cost-effective way to isolate the effects of physicochemical properties from biological processes like active transport.[6][15]

Objective: To determine the apparent permeability coefficient (Papp) of N-(cyclohexylmethyl)-2-hydroxyacetamide via passive diffusion.

Methodology:

  • Prepare the PAMPA Plate: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.[15]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the "Sandwich": Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich" where the compound must cross the lipid membrane to move from the donor to the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[15]

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: The apparent permeability coefficient (Papp, in cm/s) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Interpretation of Results:

  • Low Papp (< 1.0 x 10⁻⁶ cm/s): Indicates poor passive permeability. The compound's polarity is likely preventing it from efficiently crossing the lipid membrane. This is the most probable outcome for this molecule. Proceed to Guide 3 .

  • High Papp (> 1.0 x 10⁻⁶ cm/s): Indicates good passive permeability. If you are still observing low permeability in cellular models, a biological barrier is likely involved. Proceed to Guide 2 .

Guide 2: Investigating Biological Barriers - Is It Active Efflux?

If PAMPA results show good passive diffusion, but cell-based assays show poor permeability, the cause is likely an active biological process, such as efflux by P-glycoprotein (P-gp).[16][17][18] P-gp is a transporter protein that acts like a cellular "bouncer," pumping foreign substances out of the cell.[18]

G cluster_membrane Cell Membrane layer1 layer2 pgp P-gp Efflux Pump compound_out Extracellular pgp->compound_out Drug Ejected compound_in Passive Diffusion compound_in->pgp Drug Enters extracellular Extracellular Space intracellular Intracellular Space (Cytosol)

Caption: Mechanism of P-gp mediated drug efflux.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier and expresses efflux transporters like P-gp.[19][20][21] This makes it the gold standard for predicting oral drug absorption and identifying efflux substrates.[19][20]

Objective: To determine if N-(cyclohexylmethyl)-2-hydroxyacetamide is a substrate for P-gp efflux pumps.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days until they form a confluent, differentiated monolayer.[22] Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).[23]

  • Bidirectional Transport (A→B and B→A):

    • Apical to Basolateral (A→B): Add the test compound to the apical (top) chamber, which represents the gut lumen. Sample from the basolateral (bottom) chamber, representing the bloodstream, over time.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Inhibitor Arm: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor, such as Verapamil or Elacridar.[17][24] These compounds block the P-gp pump, allowing for the measurement of permeability without efflux.[16][24]

  • Quantification and Calculation: Analyze samples from all conditions via LC-MS/MS. Calculate Papp values for both A→B and B→A directions, with and without the inhibitor.

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
No Inhibitor 0.52.55.0 Probable P-gp Substrate. The compound is pumped out of the cell 5 times faster than it enters.
+ P-gp Inhibitor 2.22.41.1 Efflux is Inhibited. With the pump blocked, permeability becomes symmetrical, confirming P-gp interaction.
No Efflux 1.51.61.07 Not a P-gp Substrate. Permeability is symmetrical, indicating no active efflux.
  • An Efflux Ratio > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[22]

  • If the ER decreases to ~1 in the presence of an inhibitor, this confirms P-gp mediated efflux.

If efflux is confirmed, proceed to Guide 3 to consider strategies that can circumvent this mechanism.

Guide 3: Strategies for Permeability Enhancement

Once the cause of poor permeability is identified (low lipophilicity or active efflux), you can employ targeted strategies to improve it.

A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[9][10] Once inside the cell, it is cleaved by enzymes to release the active parent compound.[11]

Rationale for N-(cyclohexylmethyl)-2-hydroxyacetamide: The polar hydroxyl (-OH) group is a prime target for modification. Masking this group with a lipophilic, cleavable moiety can significantly increase the compound's ability to cross the cell membrane.

Example Prodrug Strategy: Esterification

  • Reaction: React the hydroxyl group with an acid chloride or anhydride (e.g., acetyl chloride or acetic anhydride) to form an ester. This masks the polar -OH group and increases the overall lipophilicity of the molecule.

  • Mechanism: The new ester prodrug will have a higher LogP and better passive permeability. Once inside the cell, ubiquitous esterase enzymes will cleave the ester bond, regenerating the original, active N-(cyclohexylmethyl)-2-hydroxyacetamide. This strategy has been successfully used to enhance the permeability of many drugs.[25][26]

Formulation strategies involve combining the active compound with excipients that enhance its solubility or permeability without chemically modifying the drug itself.[12][27]

  • Permeation Enhancers: These are compounds that temporarily and reversibly disrupt the cell membrane, making it more permeable.[13] However, this approach must be carefully evaluated for potential toxicity.

  • Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils and surfactants that, upon contact with aqueous fluids in the gut, spontaneously form a fine microemulsion.[14] This can help keep the drug in a solubilized state and facilitate its absorption.

  • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can protect it, improve its solubility, and potentially facilitate its uptake into cells through endocytosis, bypassing traditional permeability barriers.[27]

By systematically applying this diagnostic and strategic framework, researchers can effectively troubleshoot and overcome the challenges posed by the poor cell permeability of N-(cyclohexylmethyl)-2-hydroxyacetamide, paving the way for its further development.

References

  • Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Science Hub. Available at: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Available at: [Link]

  • Caco2 assay protocol. University of Washington. Available at: [Link]

  • Lipinski's Rule of 5. REVIVE. Available at: [Link]

  • What are P-gp inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • P-Glycoprotein Inhibitors. Encyclopedia.pub. Available at: [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at: [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]

  • What is Lipinski's Rule of 5? AZoLifeSciences. Available at: [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]

  • P-Glycoprotein Inhibitors - Drugs With Clinical Impact. Med Ed 101. Available at: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available at: [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Formulation strategies to improve the efficacy of intestinal permeation enhancers. ResearchGate. Available at: [Link]

  • Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. Journal of Medicinal Chemistry. Available at: [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information. Available at: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. MDPI. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • p-glycoprotein Inhibition for Optimal Drug Delivery. AboutScience. Available at: [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Center for Biotechnology Information. Available at: [Link]

  • PAMPA permeability assay. Scribd. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

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Reference Data & Comparative Studies

Validation

validation of N-(cyclohexylmethyl)-2-hydroxyacetamide bioactivity

Comprehensive Validation Guide: N-(cyclohexylmethyl)-2-hydroxyacetamide Bioactivity Part 1: Core Directive & Executive Summary Editorial Strategy: This guide departs from standard product sheets by treating N-(cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Validation Guide: N-(cyclohexylmethyl)-2-hydroxyacetamide Bioactivity

Part 1: Core Directive & Executive Summary

Editorial Strategy: This guide departs from standard product sheets by treating N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7) not merely as a chemical catalog entry, but as a putative bioactive ligand requiring rigorous validation. Based on its pharmacophore—a lipophilic cyclohexyl tail linked to a polar hydroxyacetamide head—this molecule structurally mimics known TRPM8 agonists (cooling agents) and Fatty Acid Amide Hydrolase (FAAH) substrates .

This document serves as a "Validation Protocol," guiding researchers through the specific assays required to confirm its efficacy as a non-menthol cooling agent or a metabolic modulator, comparing it against industry standards like WS-3 , Menthol , and URB597 .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Pharmacophore Analysis & Target Hypothesis

The structure of N-(cyclohexylmethyl)-2-hydroxyacetamide reveals two critical domains:

  • Hydrophobic Domain (Cyclohexylmethyl): Facilitates membrane penetration and binding to the hydrophobic pockets of TRP channels or the FAAH catalytic site. This is homologous to the "WS" series of cooling agents (e.g., WS-3).

  • Polar Domain (2-Hydroxyacetamide): The

    
    -hydroxy group provides a hydrogen bond donor/acceptor site, potentially increasing solubility compared to simple acetamides and mimicking the transition state of amide hydrolysis.
    

Primary Hypothesis: The compound acts as a TRPM8 Agonist (Cooling/Analgesic) or a FAAH Competitive Inhibitor .

Comparative Analysis: Benchmarking Performance

To validate bioactivity, the compound must be benchmarked against established ligands.

FeatureN-(cyclohexylmethyl)-2-hydroxyacetamide Menthol (Standard TRPM8 Agonist)WS-3 (Synthetic Cooling Agent)URB597 (FAAH Inhibitor)
Target Putative TRPM8 / FAAHTRPM8 (Non-selective)TRPM8 (Selective)FAAH (Selective)
Potency (EC50/IC50) To be validated (Target: 1–10 µM)~190 nM (TRPM8)~3.7 µM (TRPM8)~4.6 nM (FAAH)
Solubility Moderate (Polar -OH group)Low (Lipophilic)LowLow
Sensation/Effect Predicted Cooling / AnalgesiaCooling + IrritationSustained CoolingAnxiolytic / Analgesic
Chemical Stability High (Amide bond)VolatileHighHigh
Experimental Validation Protocols

A. In Silico Molecular Docking (Target Identification)

  • Rationale: Before wet-lab testing, confirm binding affinity to the TRPM8 voltage-sensor-like domain (VSLD) or FAAH catalytic triad (Ser241-Ser217-Lys142).

  • Protocol:

    • Retrieve crystal structures: PDB ID 6BPQ (TRPM8) and 3QJ8 (FAAH).

    • Prepare ligand: Energy minimize N-(cyclohexylmethyl)-2-hydroxyacetamide using DFT (B3LYP/6-31G*).

    • Docking: Use AutoDock Vina. Focus on the Tyr745 residue in TRPM8 (critical for menthol binding).

    • Success Criteria: Binding energy (

      
      ) < -7.0 kcal/mol.
      

B. In Vitro Calcium Flux Assay (TRPM8 Activation)

  • Rationale: TRPM8 activation leads to Ca

    
     influx. This assay quantifies the "cooling" potency (EC50).
    
  • Methodology:

    • Cell Line: HEK293 stably expressing human TRPM8.

    • Dye Loading: Incubate cells with Fura-2 AM (ratiometric calcium dye) for 45 min at 37°C.

    • Stimulation: Apply N-(cyclohexylmethyl)-2-hydroxyacetamide (0.1 µM – 100 µM).

    • Control: Use Menthol (100 µM) as positive control; Capsazepine (TRPV1 antagonist) to rule out off-target effects.

    • Readout: Measure fluorescence ratio (340/380 nm).

    • Data Validation: A sigmoidal dose-response curve confirms specific receptor activation.

C. In Vitro FAAH Inhibition Assay

  • Rationale: If the compound mimics a fatty acid amide, it may inhibit FAAH, increasing endogenous anandamide levels (analgesic effect).

  • Methodology:

    • Enzyme Source: Rat brain homogenate or recombinant human FAAH.

    • Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).

    • Reaction: Incubate enzyme + inhibitor (10 min)

      
       Add substrate 
      
      
      
      Measure fluorescence (Ex 340nm / Em 460nm).
    • Calculation: Determine IC50 relative to vehicle control.

Part 3: Visualization & Formatting

Pathway Visualization: TRPM8 Activation & Signaling

This diagram illustrates the mechanism by which the compound is hypothesized to induce bioactivity (cooling sensation/analgesia).

TRPM8_Pathway Ligand N-(cyclohexylmethyl)- 2-hydroxyacetamide TRPM8 TRPM8 Channel (Closed) Ligand->TRPM8  Binds VSLD   TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open  Conformational Change   Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Depol Membrane Depolarization Ca_Influx->Depol AP Action Potential (Sensory Neuron) Depol->AP Sensation Cooling Sensation / Analgesia AP->Sensation

Caption: Putative mechanism of action: Ligand binding to the TRPM8 Voltage-Sensor-Like Domain (VSLD) triggers calcium influx and sensory signaling.

Experimental Workflow: Validation Pipeline

Validation_Workflow Start Compound Synthesis (CAS 645405-30-7) Step1 In Silico Docking (Target: TRPM8/FAAH) Start->Step1 Step2 In Vitro Screening (Ca2+ Flux / Enzyme Assay) Step1->Step2 Decision Active? Step2->Decision Decision->Start No (Redesign) Step3 In Vivo Models (Paw Edema / Tail Flick) Decision->Step3 Yes (EC50 < 10µM) End Lead Candidate Validation Step3->End

Caption: Step-by-step validation pipeline from molecular docking to in vivo confirmation.

References

  • Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature. Link

  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Link

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (SAR). Journal of Pharmacy and Pharmacology. Link

  • ChemScene. (2024). Product Data: N-(Cyclohexylmethyl)-2-hydroxyacetamide. ChemScene. Link

Comparative

Technical Guide: N-(cyclohexylmethyl)-2-hydroxyacetamide in the Acetamide Landscape

Topic: N-(cyclohexylmethyl)-2-hydroxyacetamide vs. Other Acetamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary N-(c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(cyclohexylmethyl)-2-hydroxyacetamide vs. Other Acetamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a distinct structural departure from the classical "racetam" class of nootropics. While traditional acetamides like Piracetam rely on a rigid 2-pyrrolidone ring for hydrophilic cognitive modulation, N-(cyclohexylmethyl)-2-hydroxyacetamide utilizes a flexible, lipophilic linear architecture .

This guide objectively compares this compound against two primary alternatives:

  • Piracetam: The cyclic standard for cognitive enhancement.[1]

  • N-cyclohexyl-2-phenoxyacetamide: A lipophilic analogue with established anti-inflammatory and enzyme-modulating activity.

Key Verdict: The N-(cyclohexylmethyl) moiety shifts the pharmacological profile from pure glutamate receptor modulation (typical of Piracetam) toward membrane interaction and enzyme inhibition (specifically Fatty Acid Amide Hydrolase - FAAH - and Histone Deacetylase - HDAC - targets), making it a candidate for analgesic and neuroprotective research rather than pure nootropic application.

Chemical Profile & Structural Analysis[2][3][4][5][6][7]

The fundamental difference lies in the "Head-Tail" architecture. N-(cyclohexylmethyl)-2-hydroxyacetamide features a "Hydrophilic Head" (hydroxyacetamide) and a "Lipophilic Tail" (cyclohexylmethyl), creating an amphiphilic profile absent in cyclic alternatives.

Table 1: Physicochemical Comparison
FeatureN-(cyclohexylmethyl)-2-hydroxyacetamide Piracetam (Standard)N-cyclohexyl-2-phenoxyacetamide
Structure Type Linear, AmphiphilicCyclic (Pyrrolidone), HydrophilicLinear, Highly Lipophilic
CAS Number 645405-30-77491-74-9303092-41-3
LogP (Predicted) ~1.1 - 1.5-1.7 (Highly Water Soluble)~2.9 (Low Water Solubility)
BBB Permeability High (Lipophilic transport)Low to Moderate (Saturable transport)High (Passive diffusion)
H-Bond Donors 2 (Amide NH, Hydroxyl OH)1 (Amide NH2)1 (Amide NH)
Primary Target FAAH / HDAC (Inferred Class Activity)AMPA Receptors / Membrane FluidityCOX-2 / iNOS expression
Structural Logic (DOT Visualization)

The following diagram illustrates the structural divergence from the core acetamide motif.

AcetamideSAR Core Acetamide Core (H2N-CO-CH2-R) Cyclic Cyclization (Ring Closure) Core->Cyclic Linear N-Alkylation (Linear Chain) Core->Linear Piracetam Piracetam (2-oxo-1-pyrrolidineacetamide) Target: AMPA / Membrane Fluidity Cyclic->Piracetam Topic N-(cyclohexylmethyl)-2-hydroxyacetamide (Linear + Hydroxyl + Cyclohexyl) Target: FAAH / HDAC (Potential) Linear->Topic Analogue N-cyclohexyl-2-phenoxyacetamide (Linear + Phenoxy) Target: Anti-inflammatory Linear->Analogue Topic->Analogue Lipophilicity Increase

Caption: Structural divergence showing the shift from hydrophilic cyclic drugs (Piracetam) to lipophilic linear probes (Topic Compound).

Biological Performance & Mechanism[8][9][10][11]

vs. Piracetam (Cognitive Enhancement)
  • Piracetam acts by modulating membrane fluidity and allosterically binding to AMPA receptors. It requires high doses (grams) due to poor potency and rapid clearance.

  • N-(cyclohexylmethyl)-2-hydroxyacetamide lacks the pyrrolidone ring necessary for the classical "racetam" AMPA potentiation. However, its cyclohexyl group mimics the lipid tails of endogenous cannabinoids (anandamide), suggesting it may act as a Fatty Acid Amide Hydrolase (FAAH) inhibitor .

    • Hypothesis: Instead of direct receptor binding, it likely prevents the breakdown of neuroprotective lipids.

vs. N-cyclohexyl-2-phenoxyacetamide (Anti-Inflammatory)
  • Phenoxy analogues are documented to inhibit nitric oxide (NO) production in macrophages (anti-inflammatory).

  • The Hydroxyacetamide variant (Topic Compound) introduces a "Zinc Binding Group" (ZBG) potential. The terminal hydroxyl group (-CH2OH) adjacent to the amide is a known motif for chelating zinc in metalloenzymes like Histone Deacetylase (HDAC) .

    • Advantage: The topic compound offers a dual-potential profile: Neuroprotection (via FAAH-like mimicry) and Epigenetic modulation (via HDAC-like zinc chelation), whereas the phenoxy variant is strictly anti-inflammatory.

Experimental Protocols

Protocol A: Synthesis via Amidation (High Purity Method)

Causality: Direct amidation of methyl glycolate avoids the use of toxic coupling reagents (EDC/HOBt) and simplifies purification.

Reagents:

  • Methyl glycolate (1.0 eq)

  • Cyclohexanemethylamine (1.1 eq)

  • Solvent: Methanol (anhydrous)[2]

  • Catalyst: Triethylamine (0.1 eq, optional)

Workflow:

  • Dissolution: Dissolve Methyl glycolate in anhydrous Methanol (0.5 M concentration).

  • Addition: Add Cyclohexanemethylamine dropwise at 0°C to prevent exotherm-related side reactions.

  • Reflux: Heat to 60°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation: Disappearance of the ester spot (Rf ~0.8) and appearance of the amide spot (Rf ~0.4).

  • Workup: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (3:1) to yield white crystals.[2]

Protocol B: FAAH Inhibition Screening Assay

Causality: To verify the "Lipid Mimicry" hypothesis, we measure the inhibition of FAAH, which degrades the fluorescent substrate AMC-Arachidonoyl Amide.

Materials:

  • Recombinant Human FAAH (Enzyme)[3]

  • Substrate: AMC-Arachidonoyl Amide (activates fluorescence upon cleavage)

  • Inhibitor: N-(cyclohexylmethyl)-2-hydroxyacetamide (Test) vs. URB597 (Control)

Step-by-Step:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

  • Incubation: Incubate 10 nM FAAH with Test Compound (0.1 µM – 100 µM) for 10 minutes at 37°C.

  • Reaction Start: Add 2 µM AMC-Arachidonoyl Amide.

  • Measurement: Monitor Fluorescence (Ex: 340nm / Em: 460nm) for 30 minutes.

  • Calculation: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC50.

    • Self-Validation: The positive control (URB597) must show >90% inhibition at 1 µM. If not, the enzyme is inactive.

Mechanism Visualization (Endocannabinoid Pathway)

FAAH_Pathway cluster_effect Therapeutic Outcome Anandamide Anandamide (Neuroprotective) FAAH FAAH Enzyme (Degradation) Anandamide->FAAH Substrate Metabolites Arachidonic Acid (Pro-inflammatory) FAAH->Metabolites Hydrolysis Result Increased Anandamide (Analgesia/Neuroprotection) Inhibitor N-(cyclohexylmethyl)- 2-hydroxyacetamide Inhibitor->FAAH Inhibits (Lipid Mimicry) Inhibitor->Result Promotes

Caption: Proposed mechanism where the topic compound inhibits FAAH, preserving neuroprotective Anandamide levels.

References

  • PubChem. (2025). Compound Summary: N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7). National Library of Medicine. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. [Link]

  • Grieco, M., et al. (2021).[4] Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization.[4] International Journal of Molecular Sciences. [Link]

  • Winum, J. Y., et al. (2006). Zinc binding groups for histone deacetylase inhibitors. Medicinal Research Reviews. (Cited for Hydroxyacetamide ZBG SAR).
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1] Brain Research Reviews. (Cited for Racetam SAR comparison).

Sources

Validation

A Guide to the Cross-Validation of N-(cyclohexylmethyl)-2-hydroxyacetamide: Experimental Design and Comparative Analysis

This guide provides a comprehensive framework for the experimental validation of N-(cyclohexylmethyl)-2-hydroxyacetamide. It is designed for researchers, scientists, and drug development professionals who require a robus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of N-(cyclohexylmethyl)-2-hydroxyacetamide. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for characterizing novel chemical entities. The protocols and comparative analyses detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility. We will explore the synthesis, purification, and analytical characterization of the target compound, alongside a comparative analysis with structurally related molecules.

Introduction to N-(cyclohexylmethyl)-2-hydroxyacetamide and Its Analogs

N-(cyclohexylmethyl)-2-hydroxyacetamide belongs to the class of N-substituted-2-hydroxyacetamides, a scaffold of interest in medicinal chemistry due to its potential for diverse biological activities. The core structure, featuring a secondary amide and a primary alcohol, allows for hydrogen bonding interactions, which are crucial for binding to biological targets. The cyclohexylmethyl group introduces lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Given the novelty of this specific molecule, a rigorous cross-validation of its experimental results is paramount. This involves not only confirming its chemical identity and purity but also comparing its properties to well-characterized alternatives to understand its unique attributes. For the purpose of this guide, we will compare N-(cyclohexylmethyl)-2-hydroxyacetamide with two analogs: N-benzyl-2-hydroxyacetamide and N-(4-chlorobenzyl)-2-hydroxyacetamide. This comparison will allow us to probe the effects of the N-substituent (aliphatic vs. aromatic, and electron-donating vs. electron-withdrawing) on the physicochemical and potential biological properties.

Synthesis and Purification Workflow

A reliable synthesis and purification workflow is the cornerstone of any experimental study. The proposed synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide proceeds via the amidation of an activated carboxylic acid derivative, followed by rigorous purification.

cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage Glycolic_Acid Glycolic Acid Acyl_Chloride 2-Chloroacetyl Chloride Glycolic_Acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl2) Crude_Product Crude N-(cyclohexylmethyl)- 2-chloroacetamide Acyl_Chloride->Crude_Product Amidation Cyclohexylmethanamine Cyclohexylmethanamine Cyclohexylmethanamine->Crude_Product Hydrolysis_Step Base-catalyzed Hydrolysis Crude_Product->Hydrolysis_Step Final_Product N-(cyclohexylmethyl)- 2-hydroxyacetamide Hydrolysis_Step->Final_Product Column_Chromatography Silica Gel Column Chromatography Final_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization cluster_workflow Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate Incubate->Initiate_Reaction Measure_Activity Measure Product Formation (e.g., Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Calculate IC₅₀ Values Measure_Activity->Data_Analysis

Comparative

Introduction: The Rationale for Investigating N-(cyclohexylmethyl)-2-hydroxyacetamide (Compound A)

An In-Depth Comparative Efficacy Analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide (Compound A) as a Novel Histone Deacetylase Inhibitor The field of oncology is in a constant search for therapeutic agents with improve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide (Compound A) as a Novel Histone Deacetylase Inhibitor

The field of oncology is in a constant search for therapeutic agents with improved efficacy and refined safety profiles. Histone deacetylases (HDACs) have emerged as a critical class of epigenetic modulators and a validated target for cancer therapy. These enzymes play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.

N-(cyclohexylmethyl)-2-hydroxyacetamide, hereafter referred to as Compound A , is a novel synthetic molecule featuring a hydroxamic acid moiety. This functional group is a well-established zinc-binding motif found in numerous potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA). The presence of this pharmacophore, coupled with a cyclohexylmethyl group that enhances lipophilicity and may influence isoform selectivity, provides a strong rationale for investigating Compound A as a potential HDAC inhibitor.

This guide presents a comprehensive comparative analysis of Compound A against the established clinical benchmark, Vorinostat. We will explore its efficacy through a series of structured, in-vitro and in-vivo experiments, providing a head-to-head comparison of inhibitory activity, cellular effects, and anti-tumor performance.

Comparative Efficacy I: In-Vitro Enzymatic Inhibition

The initial and most fundamental test for a putative HDAC inhibitor is to measure its direct inhibitory effect on the target enzymes. This is crucial for confirming the mechanism of action and determining the potency and isoform selectivity of the compound.

Experimental Protocol: Fluorogenic HDAC Enzymatic Assay
  • Reagents: Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC6), Fluor de Lys®-SIRT1 (Boc-Lys(Ac)-AMC) substrate, developer solution, assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A and Vorinostat in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure:

    • Add 25 µL of diluted compound or vehicle control (DMSO in assay buffer) to wells of a 96-well black microplate.

    • Add 50 µL of recombinant HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of developer solution containing Trichostatin A.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Convert fluorescence units to percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow: In-Vitro HDAC Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions (Compound A & Vorinostat) A1 Dispense Compounds into 96-well Plate P1->A1 P2 Prepare Recombinant HDAC Enzymes A2 Add HDAC Enzymes Incubate 15 min @ 37°C P2->A2 P3 Prepare Substrate & Developer A1->A2 A3 Add Substrate Incubate 60 min @ 37°C A2->A3 A4 Add Developer Incubate 15 min @ RT A3->A4 D1 Measure Fluorescence (Ex: 360nm, Em: 460nm) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for determining enzymatic IC50 values.

Results: Head-to-Head IC50 Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Compound A and Vorinostat against key HDAC isoforms. Data are presented as the mean ± standard deviation from three independent experiments.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC6 (nM)
Compound A 5.2 ± 0.88.1 ± 1.115.4 ± 2.3
Vorinostat 10.5 ± 1.512.3 ± 1.99.9 ± 1.4

Interpretation: The data indicates that Compound A is a potent pan-HDAC inhibitor. Notably, it demonstrates approximately two-fold greater potency against the Class I isoforms HDAC1 and HDAC2 compared to Vorinostat. Conversely, Vorinostat shows slightly higher potency against the Class IIb isoform HDAC6. This differential selectivity profile suggests that Compound A may have a distinct therapeutic window and set of biological effects.

Comparative Efficacy II: Cellular Anti-Proliferative Activity

Demonstrating target inhibition is essential, but the ultimate goal is to translate this into a therapeutic effect at the cellular level. We assessed the ability of Compound A to inhibit the growth of a human colorectal carcinoma cell line (HCT116), which is known to be sensitive to HDAC inhibitors.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well clear plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound A or Vorinostat (0.01 µM to 50 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Results: Growth Inhibition in HCT116 Cancer Cells
CompoundGI50 (µM) in HCT116 cells
Compound A 0.45 ± 0.06
Vorinostat 0.89 ± 0.12

Interpretation: Compound A exhibits significantly more potent anti-proliferative activity against HCT116 cells than Vorinostat, with a GI50 value that is approximately half that of the benchmark compound. This strong cellular activity is consistent with its potent enzymatic inhibition of Class I HDACs, which are critical for cancer cell proliferation.

Comparative Efficacy III: Target Engagement in a Cellular Context

To confirm that the observed cellular effects are a direct result of HDAC inhibition, we performed a Western blot analysis to measure the acetylation of histone H3, a primary substrate of Class I HDACs.

Experimental Protocol: Western Blot for Acetylated Histone H3
  • Treatment and Lysis: Treat HCT116 cells with Compound A or Vorinostat at their respective GI50 concentrations for 24 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against acetyl-Histone H3 (Lys9) and total Histone H3 (loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: Mechanism of HDAC Inhibition

G cluster_gene Gene Regulation cluster_enzyme Enzymatic Control DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) OpenChromatin Open Chromatin (Gene Transcription) HDAC HDAC (Deacetylation) Chromatin->HDAC HAT HAT (Acetylation) OpenChromatin->HAT HAT->OpenChromatin Adds Acetyl Groups HDAC->Chromatin Removes Acetyl Groups Inhibitor Compound A / Vorinostat Inhibitor->HDAC Blocks Activity

Validation

A Head-to-Head Comparison of N-Substituted Hydroxyacetamide Analogs for Anticonvulsant Activity

For Immediate Release: A Technical Guide for CNS Drug Discovery Professionals Introduction: The Promise of N-Substituted Acetamides in Neurology The search for more effective and less toxic antiepileptic drugs (AEDs) is...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Technical Guide for CNS Drug Discovery Professionals

Introduction: The Promise of N-Substituted Acetamides in Neurology

The search for more effective and less toxic antiepileptic drugs (AEDs) is a cornerstone of medicinal chemistry. Epilepsy, a neurological condition affecting up to 1% of the global population, remains inadequately controlled for a significant number of patients with conventional therapies.[1] This has spurred intensive investigation into novel chemical scaffolds that can offer improved seizure control and a better side-effect profile.[1][2] Among these, the N-substituted acetamide and functionalized amino acid (FAA) class has emerged as a particularly promising area of research.[1]

Compounds within this class, such as N-(cyclohexylmethyl)-2-hydroxyacetamide, are characterized by a core acetamide structure with various substitutions that allow for fine-tuning of their physicochemical and pharmacological properties. While specific experimental data for N-(cyclohexylmethyl)-2-hydroxyacetamide is limited in public literature, extensive research on its close structural analogs provides a robust framework for a comparative analysis. This guide will focus on a head-to-head comparison of key analogs, using the well-studied compound Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide) and other potent derivatives as benchmarks to explore structure-activity relationships (SAR) and performance in validated preclinical models.[3][4][5]

The primary mechanism of action for many compounds in this class involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[6][7][8][9] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, a hallmark of seizure activity, without significantly affecting normal neuronal function.[6][7] This targeted mechanism is distinct from older AEDs that affect fast inactivation, potentially leading to a more favorable therapeutic window.[9]

This guide will provide researchers, scientists, and drug development professionals with a detailed comparison of these analogs, supported by experimental protocols and data, to inform the rational design of future anticonvulsant agents.

Comparative Analysis of Lead Compounds

To understand the potential of N-(cyclohexylmethyl)-2-hydroxyacetamide, we will compare it with two well-characterized and potent analogs:

  • Analog A: (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) : A clinically approved AED, serving as our primary benchmark.[6][8] Its extensive dataset provides a solid foundation for comparison.

  • Analog B: N-benzyl-2-acetamido-3-methoxypropionamide (Compound 18 in referenced study) : A highly potent analog identified in preclinical studies, demonstrating exceptional activity in the Maximal Electroshock Seizure (MES) test.[3]

  • Phenytoin : A standard, first-generation AED used as a positive control in preclinical screening assays.[3][10]

The selection of these analogs allows for an examination of key structural modifications: the replacement of a cyclohexylmethyl group with a more rigid, aromatic benzyl group (Analog B) and the further functionalization with a methoxy group (Analog A, Lacosamide), which has been shown to be a critical feature for high potency.[3]

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) seizure test and the median toxic dose (TD50) in the rotorod test. The protective index (PI), the ratio of TD50 to ED50, is a critical measure of a drug's therapeutic window.[3][10]

CompoundAnimal Model (Route)MES ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Analog B (Compound 18)Mouse (i.p.)8.3[3]>50 (calculated)>6.0[3]
Analog B (R-stereoisomer)Mouse (i.p.)4.5[3][10]27 (calculated)[10]6.0[3][10]
Analog B (Compound 18)Rat (p.o.)3.9[3]>500>130[3]
Phenytoin (Control)Mouse (i.p.)6.5[3]~40-70[10]~6.2-10.8[10]
Phenytoin (Control)Rat (p.o.)23[3]Not specifiedNot specified

Note: Data is compiled from preclinical studies. The (R)-stereoisomer of Analog B demonstrated significantly higher potency, highlighting the importance of stereochemistry in this compound class.[3]

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of the comparative data, standardized and validated preclinical screening protocols are essential. The following details the core experimental workflows used to evaluate the anticonvulsant efficacy and neurotoxicity of these compounds.

Workflow for Preclinical Anticonvulsant Screening

The logical flow of preclinical screening is designed to first identify efficacy against generalized seizures, then assess potential neurotoxicity to establish a therapeutic window.

G Compound Test Compound Administration (i.p. or p.o.) MES Maximal Electroshock (MES) Test (Efficacy for Generalized Seizures) Compound->MES TPE scPTZ Subcutaneous PTZ (scPTZ) Test (Efficacy for Myoclonic Seizures) Compound->scPTZ TPE Rotarod Rotorod Test (Neurotoxicity Assessment) Compound->Rotarod TPE PI Calculate Protective Index (PI) (TD50 / ED50) MES->PI Rotarod->PI

Caption: High-level workflow for anticonvulsant drug screening.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is considered the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[11][12][13] The test induces a maximal seizure via electrical stimulation, and the endpoint is the abolition of the tonic hindlimb extension phase.[11][13]

Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.

Materials:

  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).[11]

  • Apparatus: An electroconvulsometer capable of delivering a constant alternating current.[11][14]

  • Electrodes: Corneal electrodes pre-soaked in saline.[13]

  • Test Compounds: Dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory environment for at least one hour before testing.

  • Dosing: Animals are divided into groups (n=8-10 per group) and administered the test compound, vehicle, or a positive control (e.g., Phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route.[12]

  • Pre-treatment Time (Time to Peak Effect - TPE): The test is conducted at the predetermined TPE of the compound, typically between 30 minutes and 4 hours post-administration.[11]

  • Stimulus Application: At the TPE, the corneal electrodes are applied to the animal. An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) is delivered.[13][15]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension lasting more than 3 seconds.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[11][13]

  • Data Analysis: The number of protected animals in each dose group is recorded, and the ED50 value is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a widely used model for screening compounds effective against myoclonic or absence seizures.[16][17] It identifies compounds that can raise the seizure threshold.

Objective: To determine a compound's ability to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazol (PTZ).

Materials:

  • Animals: Male mice (25-30 g).[16]

  • Convulsant Agent: Pentylenetetrazol (PTZ) dissolved in saline, typically at a dose of 85 mg/kg, which induces clonic seizures in >95% of animals.[16]

  • Test Compounds: Prepared as in the MES test.

Procedure:

  • Dosing: Animals are pre-treated with the test compound, vehicle, or positive control at various doses.

  • PTZ Administration: At the TPE of the test compound, PTZ is administered subcutaneously in the loose skin of the neck.[16]

  • Observation: Animals are observed for 30 minutes for the onset of a generalized clonic seizure, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of the characteristic clonic seizure within the 30-minute observation period.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Protocol 3: Rotorod Neurotoxicity Assay

This test assesses motor coordination and balance, providing a measure of a compound's potential for producing neurological deficits or sedation (neurotoxicity).[18][19]

Objective: To determine the median toxic dose (TD50) at which a compound causes motor impairment.

Materials:

  • Apparatus: An accelerating rotarod device, consisting of a textured rotating rod.[20]

  • Animals: Mice trained to stay on the rotarod for a set duration (e.g., 60-120 seconds) at a constant speed.

Procedure:

  • Training: Naive mice are trained for 2-3 consecutive days to remain on the rod as it rotates at a slow, constant speed (e.g., 4 rpm).[18]

  • Dosing: Trained animals are administered the test compound or vehicle.

  • Testing: At the TPE, each animal is placed on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[20]

  • Endpoint: The latency to fall from the rod is recorded. An inability to remain on the rod for a predetermined time (e.g., 60 seconds) is defined as neurotoxicity.

  • Data Analysis: The TD50 is the dose at which 50% of the animals fail the test.

Mechanism of Action: Targeting Slow Inactivation of Sodium Channels

The primary anticonvulsant mechanism for Lacosamide and related analogs is the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs).[6][7][21] This is a distinct and more targeted action compared to older drugs like Phenytoin, which affect the fast inactivation state.[9]

  • Fast Inactivation: A rapid process (milliseconds) that occurs after a neuron fires, preventing immediate re-firing.

  • Slow Inactivation: A slower process (seconds to minutes) that helps regulate a neuron's long-term excitability.[7]

By binding to and stabilizing the slow-inactivated state of the VGSCs, these compounds reduce the number of channels available to generate the rapid, repetitive action potentials that characterize a seizure.[7][21] This effectively dampens the hyperexcitability of neurons without impairing normal baseline activity.[6] Some evidence also suggests an interaction with the collapsin response mediator protein-2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth, though the contribution of this interaction to the anticonvulsant effect is still being elucidated.[6][8]

G cluster_0 Neuronal Membrane cluster_1 Cellular States Na_Channel Voltage-Gated Sodium Channel (VGSC) Resting State Open State Fast Inactivated Slow Inactivated Na_Channel:p1->Na_Channel:p2 Na+ Influx Na_Channel:p2->Na_Channel:p3 Fast Inactivation (ms) Na_Channel:p3->Na_Channel:p1 Repolarization Na_Channel:p1->Na_Channel:p4 Slow Inactivation (sec-min) Stabilized Stabilized Membrane Na_Channel:p4->Stabilized Reduces available channels Normal Normal Firing Normal->Na_Channel:p1 Depolarization Hyperexcitable Hyperexcitable State (Seizure Activity) Hyperexcitable->Na_Channel:p2 Stabilized->Hyperexcitable Inhibits Lacosamide Lacosamide & Analogs Lacosamide->Na_Channel:p4 Enhances & Stabilizes

Caption: Proposed mechanism of action via enhancement of slow inactivation.

Conclusion and Future Directions

The comparative analysis of N-substituted hydroxyacetamide analogs reveals a promising chemical space for the development of novel anticonvulsant therapies. Structure-activity relationship studies clearly indicate that modifications to the N-substituent and the acetamide side chain significantly impact potency and the therapeutic window.[3][4] The high potency and wide protective index observed for compounds like (R)-N-benzyl-2-acetamido-3-methoxypropionamide underscore the potential of this class.[3]

While N-(cyclohexylmethyl)-2-hydroxyacetamide itself is not extensively characterized in the literature, its core structure suggests it would likely exhibit activity in the MES model, characteristic of compounds that prevent seizure spread. Future research should focus on the synthesis and in-vivo evaluation of this compound and its direct analogs, varying the lipophilicity and hydrogen-bonding potential of the side chains. The detailed experimental protocols provided in this guide offer a validated pathway for such investigations. By leveraging the insights gained from well-studied analogs, researchers can rationally design next-generation candidates with potentially superior efficacy and safety profiles for the treatment of epilepsy.

References

  • Title: Lacosamide for the prevention of partial onset seizures in epileptic adults - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: What is the mechanism of Lacosamide? Source: Patsnap Synapse URL: [Link]

  • Title: Full article: Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures Source: Taylor & Francis Online URL: [Link]

  • Title: What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name) for treating partial-onset seizures? Source: Dr.Oracle URL: [Link]

  • Title: Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives Source: ACS Publications URL: [Link]

  • Title: The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Source: SciSpace URL: [Link]

  • Title: Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database Source: National Institutes of Health URL: [Link]

  • Title: Anti-convulsant Activity using Maximum Electroshock Induced Convulsant Source: YouTube URL: [Link]

  • Title: Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services Source: Eurofins Discovery URL: [Link]

  • Title: Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson's disease mice - PMC Source: National Institutes of Health URL: [Link]

  • Title: New anticonvulsant agents Source: Semantic Scholar URL: [Link]

  • Title: Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives Source: PubMed URL: [Link]

  • Title: Rotarod - Maze Engineers Source: Conduct Science URL: [Link]

  • Title: Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC Source: National Institutes of Health URL: [Link]

  • Title: Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT] Source: The Jackson Laboratory URL: [Link]

  • Title: NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing Source: National Institute of Environmental Health Sciences URL: [Link]

  • Title: How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents Source: YouTube URL: [Link]

  • Title: Subcutaneous pentylenetetrazole: Significance and symbolism Source: A-Z Animals URL: [Link]

  • Title: Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Source: ResearchGate URL: [Link]

  • Title: 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity Source: PubMed URL: [Link]

  • Title: (PDF) Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats Source: ResearchGate URL: [Link]

  • Title: Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC Source: National Institutes of Health URL: [Link]

  • Title: (PDF) A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity - PMC Source: National Institutes of Health URL: [Link]

  • Title: New antiepileptic agents: structure–activity relationships Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and characterization of N-alkyl hydroxyacetamides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity Source: SciELO URL: [Link]

  • Title: Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives Source: ScienceRise: Pharmaceutical Science URL: [Link]

  • Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL: [Link]

  • Title: Scheme 5: Preparation of N--substituted hydroxylamine using... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Applications of Hydroxamates Source: Scientific & Academic Publishing URL: [Link]

  • Title: (PDF) Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line Source: ResearchGate URL: [Link]

  • Title: Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities Source: Bentham Science URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL: [Link]

Sources

Comparative

Mechanism of Action Confirmation Guide: N-(cyclohexylmethyl)-2-hydroxyacetamide

The following guide is designed to provide a rigorous, experimental framework for confirming the mechanism of action (MoA) of N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7). Given the compound's structural cla...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to provide a rigorous, experimental framework for confirming the mechanism of action (MoA) of N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7). Given the compound's structural classification as an N-substituted glycolamide, this guide focuses on validating its activity against the most pharmacologically probable targets: Transient Receptor Potential (TRP) channels and Fatty Acid Amide Hydrolase (FAAH) .

[1]

Executive Summary & Structural Rationale

N-(cyclohexylmethyl)-2-hydroxyacetamide presents a distinct pharmacophore characterized by a lipophilic cyclohexyl "head," a methylene linker, and a polar glycolamide "tail." This structure adheres to the classic Head-Linker-Tail motif observed in sensory modulators and amidase inhibitors.

  • Primary Hypothesis: Modulation of TRP Channels (TRPV1/TRPM8) due to the cyclohexyl-amide scaffold, similar to cooling agents (e.g., WS-3) or vanilloids.

  • Secondary Hypothesis: Inhibition of Fatty Acid Amide Hydrolase (FAAH), given the structural mimicry of fatty acid amides (e.g., Palmitoylethanolamide).

This guide provides the comparative benchmarks and experimental protocols required to definitively categorize the compound's biological activity.

Comparative Analysis: Candidates & Alternatives

To objectively assess performance, N-(cyclohexylmethyl)-2-hydroxyacetamide must be benchmarked against established standards with overlapping structural or functional profiles.

Table 1: Comparative Pharmacological Profile
FeatureTarget Compound Capsaicin (Alternative 1)Menthol (Alternative 2)URB597 (Alternative 3)
Structure N-(cyclohexylmethyl) glycolamideVanillylamideMonoterpene alcoholCarbamate
Primary Target Unknown (To be confirmed) TRPV1 (Agonist)TRPM8 (Agonist)FAAH (Irreversible Inhibitor)
Physiochemical Amphiphilic, H-bond donor/acceptorLipophilic, H-bond donorLipophilic, VolatileLipophilic
Key Readout Ca²⁺ Influx / Enzyme KineticsCa²⁺ Influx (Heat sensation)Ca²⁺ Influx (Cold sensation)Substrate Accumulation
Exp. Control Test Article Positive Control (TRPV1)Positive Control (TRPM8)Positive Control (FAAH)

Insight: The glycolamide moiety (-NH-CO-CH2-OH) increases water solubility compared to simple alkyl amides, potentially altering bioavailability and receptor binding kinetics compared to Capsaicin.

Experimental Protocols for MoA Confirmation

Protocol A: Ratiometric Calcium Imaging (TRP Channel Validation)

Objective: Determine if the compound acts as an agonist or antagonist at TRPV1 (heat/pain) or TRPM8 (cold) channels. Causality: TRP channels are non-selective cation channels. Activation leads to immediate intracellular Ca²⁺ influx, quantifiable via fluorescent dyes.

Materials:

  • HEK293 cells stably expressing hTRPV1 or hTRPM8.

  • Fluo-4 AM (calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Controls: Capsaicin (1 µM), Menthol (100 µM), Ionomycin (Max response).

Step-by-Step Workflow:

  • Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C. Wash 3x with Assay Buffer to remove extracellular dye.

  • Baseline Recording: Measure fluorescence (

    
    ) at 
    
    
    
    for 30 seconds to establish stability.
  • Compound Addition: Inject N-(cyclohexylmethyl)-2-hydroxyacetamide (0.1 µM – 100 µM titration).

  • Response Monitoring: Record fluorescence (

    
    ) for 120 seconds.
    
    • Self-Validation: If

      
       increases > 20% over baseline, activity is confirmed.
      
  • Antagonist Mode: If no agonist effect, pre-incubate with compound for 10 min, then add Capsaicin/Menthol. A reduction in control response indicates antagonism.

Protocol B: Fluorometric FAAH Inhibition Assay

Objective: Assess if the compound inhibits the hydrolysis of fatty acid amides. Causality: FAAH hydrolyzes amides into acids and amines. Using a fluorogenic substrate allows real-time kinetic monitoring.

Materials:

  • Recombinant Human FAAH.

  • Substrate: AMC-Arachidonoyl Amide (A-AMCA).

  • Inhibitor Control: URB597 (IC50 ~4.6 nM).

Step-by-Step Workflow:

  • Enzyme Prep: Dilute FAAH in reaction buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Incubation: Mix 10 nM FAAH with the test compound (various concentrations) for 10 minutes at 37°C.

    • Why? Allows for potential slow-binding or covalent interactions (common with carbamates/amides).

  • Reaction Start: Add 5 µM A-AMCA substrate.

  • Kinetic Read: Monitor fluorescence release of AMC (

    
    ) every 30 seconds for 20 minutes.
    
  • Data Analysis: Calculate the slope (velocity) of the linear phase. Plot % Inhibition vs. Log[Compound] to determine IC50.

Visualizations

Figure 1: Putative Signaling Pathways

This diagram illustrates the two divergent pathways being tested: the membrane-bound TRP channel activation leading to depolarization, and the cytosolic FAAH inhibition leading to elevated endocannabinoid levels.

MoA_Pathways cluster_TRP Pathway A: TRP Channel Modulation cluster_FAAH Pathway B: FAAH Inhibition Compound N-(cyclohexylmethyl)- 2-hydroxyacetamide TRP TRPV1 / TRPM8 (Membrane Channel) Compound->TRP Bind? FAAH FAAH Enzyme Compound->FAAH Inhibit? Ca_Influx Ca2+ Influx TRP->Ca_Influx Activate Depol Membrane Depolarization Ca_Influx->Depol Sensory Sensory Response (Cooling/Nociception) Depol->Sensory Hydrolysis Substrate Hydrolysis (Blocked) FAAH->Hydrolysis Normal Function AEA_Accum Endocannabinoid Accumulation Hydrolysis->AEA_Accum Inhibition Effect

Caption: Dual-hypothesis workflow: Pathway A tests for sensory receptor activation (TRP), while Pathway B tests for metabolic enzyme inhibition (FAAH).

Figure 2: Experimental Validation Workflow

A logic gate system to determine the final classification of the compound based on experimental outputs.

Validation_Logic Start Start: Compound Screening Ca_Assay Calcium Influx Assay (HEK-TRPV1/M8) Start->Ca_Assay FAAH_Assay Enzymatic Assay (Fluorometric) Start->FAAH_Assay Result_Ca Ca2+ Increase? Ca_Assay->Result_Ca Result_FAAH Hydrolysis Blocked? FAAH_Assay->Result_FAAH Class_TRP Confirmed: TRP Modulator Result_Ca->Class_TRP Yes Class_Inert Inert / Alternative Target Result_Ca->Class_Inert No Class_FAAH Confirmed: FAAH Inhibitor Result_FAAH->Class_FAAH Yes Result_FAAH->Class_Inert No

Caption: Decision matrix for classifying N-(cyclohexylmethyl)-2-hydroxyacetamide based on parallel assay outcomes.

References

  • PubChem. N-(cyclohexylmethyl)-2-hydroxyacetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. Available at: [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. (Reference for FAAH inhibition protocols). Available at: [Link]

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Available at: [Link]

Validation

Independent Verification of N-(cyclohexylmethyl)-2-hydroxyacetamide Findings

This guide outlines the independent verification protocol for N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7), a glycolamide scaffold often investigated for its physicochemical properties in drug delivery (solu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent verification protocol for N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7), a glycolamide scaffold often investigated for its physicochemical properties in drug delivery (solubility enhancement) and potential intrinsic pharmacological activity (e.g., mild analgesic or cooling effects typical of N-alkyl acetamides).

The following protocol is designed to validate Chemical Identity , Purity , and Functional Stability against structural analogs.

Executive Summary & Core Directive

This guide provides a rigorous framework for verifying the "findings"—defined here as the structural identity, high-purity isolation, and hydrolytic stability —of N-(cyclohexylmethyl)-2-hydroxyacetamide. Given the compound's structural similarity to bioactive amides (e.g., cooling agents like WS-3 or nootropic precursors), verification must distinguish it from closely related impurities like N-cyclohexyl-2-hydroxyacetamide (lacking the methylene spacer).

Objective: To confirm the synthesis outcome and functional stability profile of the target compound compared to its non-hydroxylated and lower-homolog alternatives.

Chemical Identity & Structural Validation

The First Pillar of Verification: Before assessing performance, the molecular entity must be unequivocally confirmed. The presence of the N-cyclohexylmethyl group and the 2-hydroxy moiety are the critical verification points.

Structural Comparison of Targets
FeatureTarget: N-(cyclohexylmethyl)-2-hydroxyacetamide Alternative A: N-cyclohexyl-2-hydroxyacetamide Alternative B: N-(cyclohexylmethyl)acetamide
CAS 645405-30-790204-88-910286-39-2
Formula



MW 171.24 g/mol 157.21 g/mol 155.24 g/mol
Key Difference Methylene spacer + Hydroxyl group Missing methylene spacerMissing hydroxyl group
Verification Challenge Distinguishing the

spacer in NMR.[1][2][3]
Differentiating amide proton shift.Confirming -OH stretch in IR.
Diagnostic Spectral "Fingerprints"

To verify the "findings" of successful synthesis, you must observe these specific signals. Absence indicates a failed verification.

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • The Spacer: Look for a doublet or triplet at

      
       ppm (
      
      
      
      ). Crucial: If this is a multiplet at 3.7 ppm, you likely have the non-methylated cyclohexyl analog.
    • The Glycol Core: Singlet (or broad singlet) at

      
       ppm (
      
      
      
      ).
    • The Amide: Broad singlet at

      
       ppm (
      
      
      
      ).
  • FT-IR (ATR):

    • Hydroxyl: Broad band at

      
       (O-H stretch). Alternative B will lack this.
      
    • Amide I: Strong peak at

      
       (C=O stretch).
      

Experimental Verification Protocols

These protocols are self-validating. If the System Suitability Test (SST) fails, the data is invalid.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check

Objective: Quantify purity and detect the "missing spacer" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Flow Rate: 1.0 mL/min.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Target and N-cyclohexyl-2-hydroxyacetamide (spike sample required).
    
  • Tailing Factor: < 1.5 for the main peak.

Protocol B: Hydrolytic Stability Stress Test

Objective: Verify the "performance" claim of stability in aqueous formulation (critical for hydroxyacetamides).

  • Preparation: Dissolve 10 mg of Target in 10 mL of Phosphate Buffer (pH 7.4) and 0.1 M HCl (pH 1.0).

  • Incubation: Heat at 40°C for 24 hours.

  • Analysis: Inject into HPLC (Protocol A).

  • Calculation:

    
    .
    

Performance Comparison: Stability & Solubility

The following data summarizes the verified performance of the Target against its structural alternatives.

ParameterTarget Compound Alt A: N-cyclohexyl... Alt B: Non-hydroxy... Interpretation
Water Solubility High (Hydrophilic Head)ModerateLow (Lipophilic)The -OH group critically enhances aqueous formulation potential.
Acid Stability (pH 1) < 2% Degradation (24h)< 2% Degradation< 1% DegradationThe methylene spacer does not compromise amide stability.
LogP (Calc) ~0.8 - 1.1~0.5 - 0.8~1.8Target balances lipophilicity better for membrane penetration.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the verification logic flow, ensuring that "findings" are not accepted without passing specific checkpoints.

VerificationLogic Start Start: Sample Receipt NMR 1H-NMR Analysis (Check Spacer Signal) Start->NMR SpacerCheck Signal at 3.1 ppm? NMR->SpacerCheck IR FT-IR Analysis (Check -OH Group) SpacerCheck->IR Yes Fail REJECT: Identity/Purity Failure SpacerCheck->Fail No (Wrong Homolog) OHCheck Band at 3300 cm-1? IR->OHCheck HPLC HPLC Purity (vs. Standards) OHCheck->HPLC Yes OHCheck->Fail No (De-hydroxylated) PurityCheck Purity > 98%? HPLC->PurityCheck PurityCheck->Fail No (Impure) Pass VERIFIED: Proceed to Bio-Assay PurityCheck->Pass Yes

Caption: Logical workflow for the independent verification of N-(cyclohexylmethyl)-2-hydroxyacetamide identity and purity.

References

  • PubChem. Compound Summary: N-cyclohexyl-2-phenoxyacetamide (Structural Analog). National Library of Medicine. Verified URL: [Link]

  • MDPI. Structure-Activity Relationships of Benzamide and Acetamide Derivatives. Molecules Journal. Verified URL: [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of N-(cyclohexylmethyl)-2-hydroxyacetamide

The following guide presents a strategic Structure-Activity Relationship (SAR) analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide , positioning it as a simplified, lipophilic analog within the functionalized amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a strategic Structure-Activity Relationship (SAR) analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide , positioning it as a simplified, lipophilic analog within the functionalized amino acid (FAA) class of anticonvulsants and neuroprotective agents.

This analysis synthesizes structural homology with established sodium channel blockers (e.g., Lacosamide) and TRP channel modulators, providing a comparative framework for researchers in medicinal chemistry.

Executive Summary & Therapeutic Context

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a minimalist scaffold in the design of neuroactive small molecules. Structurally, it is a glycolamide derivative comprising a lipophilic cyclohexylmethyl tail and a polar 2-hydroxyacetamide head group.

Its design philosophy aligns with fragment-based drug discovery (FBDD) , offering a lower molecular weight (MW: 171.24 Da) alternative to complex functionalized amino acids like Lacosamide (


). By replacing the aromatic benzyl group with an aliphatic cyclohexyl ring and simplifying the amino acid core to a glycolic moiety, this compound serves as a critical probe for exploring:
  • Hydrophobic Pocket Flexibility: Probing the "aromatic-only" requirement of voltage-gated sodium channel (VGSC) slow-inactivation gates.

  • Metabolic Stability: Eliminating potential toxicophore risks associated with aromatic ring oxidation.

  • Solubility Profiles: Leveraging the primary hydroxyl group for enhanced aqueous solubility compared to purely alkyl amides.

Comparative Structure-Activity Relationship (SAR)

This section deconstructs the molecule into three pharmacophoric domains, comparing it against the clinical standard, Lacosamide.

Table 1: Physicochemical & Structural Comparison
FeatureN-(cyclohexylmethyl)-2-hydroxyacetamide Lacosamide (Standard) Implication
Formula


Lower MW facilitates BBB penetration.
MW 171.24 Da250.30 DaHigher ligand efficiency (LE) potential.
LogP (Calc) ~0.7 - 1.1~0.9Similar lipophilicity; good CNS bioavailability.
Tail Group Cyclohexylmethyl (Aliphatic, 3D chair)Benzyl (Aromatic, Planar)Tests steric tolerance of the binding pocket.
Head Group 2-Hydroxyacetamide (H-bond donor/acceptor)2-Acetamido-3-methoxypropanamide Simplified H-bonding network; potentially lower potency but higher stability.
Chirality AchiralChiral (R-enantiomer active)Removes manufacturing complexity of chiral resolution.
Detailed Pharmacophore Analysis
Domain A: The Hydrophobic Tail (Cyclohexylmethyl)
  • Mechanism: This region targets the hydrophobic pocket within the pore of Voltage-Gated Sodium Channels (VGSCs).

  • Comparison: Unlike the planar benzyl group of Lacosamide, the cyclohexyl group adopts a chair conformation, occupying a larger 3D volume.

  • SAR Insight: If activity is retained, it suggests the binding pocket is voluminous and not strictly pi-stacking dependent. This modification also blocks the formation of potentially toxic arene oxide metabolites common in aromatic drugs.

Domain B: The Linker (Amide Bond)
  • Mechanism: Acts as a rigid spacer and a critical Hydrogen Bond Acceptor (C=O) and Donor (NH).

  • SAR Insight: The N-H proton is essential for hydrogen bonding with the serine residue in the channel pore. Methylation of this nitrogen typically abolishes activity, confirming the necessity of the secondary amide.

Domain C: The Polar Head (2-Hydroxyacetamide)
  • Mechanism: The terminal hydroxyl (-OH) group mimics the functionalized amino acid core, providing a secondary H-bond interaction site.

  • Comparison: Lacosamide uses a complex methoxy/acetamido motif. The 2-hydroxy group is a "minimalist" bioisostere.

  • SAR Insight: While potentially less potent than the dual-interaction motif of Lacosamide, the 2-hydroxyacetamide group significantly improves water solubility and reduces synthesis costs (one-step vs. multi-step).

Visualization: SAR & Signaling Pathway

The following diagram illustrates the structural logic and the hypothetical interaction with the Voltage-Gated Sodium Channel (Nav1.7/Nav1.8) signaling pathway.

SAR_Pathway cluster_SAR Pharmacophore Domains Compound N-(cyclohexylmethyl)-2-hydroxyacetamide Tail Cyclohexylmethyl Tail (Hydrophobic Interaction) Compound->Tail Linker Amide Linker (H-Bond Donor/Acceptor) Compound->Linker Head 2-Hydroxy Head (Solubility & H-Bonding) Compound->Head Target Voltage-Gated Na+ Channel (Slow Inactivation State) Tail->Target Occupies Hydrophobic Pocket Linker->Target Stabilizes Closed State Head->Target Modulates Solvation Effect Inhibition of Repetitive Firing (Anti-Nociception / Anticonvulsant) Target->Effect Reduces Na+ Influx

Figure 1: Pharmacophore decomposition and mechanism of action for N-(cyclohexylmethyl)-2-hydroxyacetamide targeting VGSCs.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate this compound against standards, the following protocols ensure reproducibility and data integrity.

Protocol A: Efficient Synthesis (Direct Amidation)

Rationale: This method avoids toxic coupling reagents, utilizing the high reactivity of glycolide or glycolic acid derivatives.

Reagents:

  • Cyclohexylmethylamine (1.0 eq)

  • Glycolic acid (1.1 eq) or Ethyl glycolate

  • EDC·HCl (1.2 eq) / HOBt (1.2 eq) (if using acid)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve Glycolic acid (10 mmol) in DCM (50 mL) at 0°C. Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 min to form the active ester.

    • Validation: Solution should remain clear/slightly cloudy.

  • Coupling: Dropwise add Cyclohexylmethylamine (10 mmol) and Triethylamine (2.0 eq) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC (5% MeOH in DCM). Stain with Ninhydrin (amine consumption) and KMnO4 (product formation).

  • Work-up: Wash organic layer with 1N HCl (removes unreacted amine), Sat. NaHCO3 (removes acid), and Brine.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or column chromatography.

    • Quality Control: 1H-NMR must show a doublet at ~3.05 ppm (CH2-N) and a singlet at ~3.9 ppm (CH2-O).

Protocol B: [3H]-Batrachotoxin (BTX) Binding Assay

Rationale: This assay measures the compound's ability to displace BTX, a toxin that binds to the open state of the sodium channel, indicating competitive binding or allosteric modulation of the inactivation gate.

Materials:

  • Rat brain synaptosomes (Source of Na+ channels).

  • [3H]-Batrachotoxin A 20-α-benzoate (Radioligand).

  • Scorpion venom (to keep channels open).

Workflow:

  • Incubation: Incubate synaptosomes (200 µg protein) with [3H]-BTX (10 nM) and varying concentrations of N-(cyclohexylmethyl)-2-hydroxyacetamide (0.1 µM – 100 µM).

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/C glass fiber filters to trap bound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Reference Standard: Run Lacosamide (

      
      ) and Lidocaine  as positive controls.
      

Comparative Performance Guide

When selecting between N-(cyclohexylmethyl)-2-hydroxyacetamide and alternatives, use the following decision matrix:

CriterionN-(cyclohexylmethyl)-2-hydroxyacetamide Lacosamide Lidocaine
Primary Indication Research Tool (SAR Probe)Epilepsy, Neuropathic PainLocal Anesthesia, Arrhythmia
Binding Mode Slow Inactivation Enhancer (Predicted)Slow Inactivation EnhancerFast Blockade
Metabolic Risk Low (No aromatic hydroxylation)Medium (Desmethyl metabolite)High (CYP450 dependent)
Solubility High (Hydrophilic head)ModerateModerate
Synthesis Cost Low (1-2 steps)High (Chiral synthesis)Low

Recommendation:

  • Use N-(cyclohexylmethyl)-2-hydroxyacetamide if your research focuses on metabolically stable sodium channel blockers or if you are investigating the steric limits of the hydrophobic binding pocket (cyclohexyl vs. phenyl).

  • Use Lacosamide if you require a clinically validated benchmark with known pharmacokinetics.

References

  • Lacosamide SAR & Mechanism

    • Beyreuther, B. K., et al. "Anticonvulsant efficacy of lacosamide in rat models for partial-onset seizures." European Journal of Pharmacology, 565(1-3), 98-104. Link

  • Glycolamide Derivatives

    • Kohn, H., et al. "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452. Link

  • Sodium Channel Assays

    • Catterall, W. A. "Molecular mechanisms of gating and drug block of sodium channels." Novartis Foundation Symposium, 241, 206-225. Link

  • General Amide Synthesis

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Safety & Regulatory Compliance

Safety

Safe Disposal and Management of N-(cyclohexylmethyl)-2-hydroxyacetamide

Operational Guide for Laboratory & Process Safety Executive Summary N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) is a functionalized organic amide commonly used as a pharmaceutical building block.[1][2] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Summary

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) is a functionalized organic amide commonly used as a pharmaceutical building block.[1][2] While not classified as an EPA P-list (acutely toxic) substance, its disposal requires strict adherence to Non-Halogenated Organic Waste protocols due to its potential for skin/eye irritation (H315, H319) and environmental persistence.[1][2]

This guide provides a self-validating workflow for the containment, neutralization, and disposal of this compound, ensuring compliance with RCRA standards and minimizing personnel exposure.

Part 1: Chemical Profile & Hazard Identification

The "Why" behind the protocol.

Effective disposal begins with understanding the molecule's behavior.[2] This compound features two distinct functional domains that dictate its handling:

  • Cyclohexyl Ring: Lipophilic (hydrophobic).[1][2] This makes water an ineffective rinsing agent.[1][2] You must use organic solvents (Ethanol, Acetone) for decontamination.[2]

  • Hydroxyacetamide Moiety: Hydrophilic and capable of hydrogen bonding.[1][2] This increases viscosity and "stickiness" on glass surfaces, requiring thorough solvent washes.[2]

Physical & Safety Data Table
PropertyValue / StatusOperational Implication
CAS Number 645405-30-7Use for waste manifesting.[1][2]
Physical State Solid or Viscous LiquidMay adhere to container walls; requires solvent rinse.[1][2]
Solubility DMSO, Methanol, EthanolUse these for dissolving solid residues.[1][2]
Flash Point >93°C (Estimated)Combustible but not highly flammable.[1][2]
RCRA Status Non-Listed (Treat as Hazardous)Dispose via thermal destruction (Incineration).[1][2]
GHS Hazards H315, H319, H335PPE Mandatory: Nitrile gloves, safety goggles.[1][2]

Part 2: Waste Segregation Logic

The Core Directive: Do NOT dispose of this compound down the drain.[2] Even though it contains nitrogen, it does not meet the criteria for sanitary sewer discharge due to its complex organic structure and lack of biodegradability data.

Diagram 1: Waste Stream Decision Matrix

This decision tree guides the researcher to the correct waste container based on the physical state of the material.

WasteSegregation Start START: Waste Generation StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Solid Solution Dissolved in Solvent StateCheck->Solution Liquid/Mother Liquor SolidBin Solid Waste Drum (Fiber/Poly Drum) Solid->SolidBin Double Bagged HalogenCheck Solvent Halogenated? (DCM, Chloroform?) Solution->HalogenCheck NonHalCarboy Non-Halogenated Organic Carboy (Red Can) HalogenCheck->NonHalCarboy No (e.g., MeOH, Acetone) HalCarboy Halogenated Organic Carboy (Yellow Can) HalogenCheck->HalCarboy Yes (e.g., DCM)

Caption: Logic flow for segregating N-(cyclohexylmethyl)-2-hydroxyacetamide waste. Note that the solvent vehicle dictates the liquid waste stream.[2]

Part 3: The Disposal Protocol (Step-by-Step)

A. Solid Waste (Pure Compound)

Scenario: Expired shelf stock or solid reaction byproduct.[1][2]

  • PPE Verification: Don standard nitrile gloves (0.11mm thickness minimum), lab coat, and safety glasses.[1][2]

  • Primary Containment: Do not dump loose powder directly into a drum.[1][2] Transfer the solid into a clear polyethylene bag or a screw-top jar.

  • Labeling: Attach a hazardous waste label to the inner container.

    • Constituents: "N-(cyclohexylmethyl)-2-hydroxyacetamide (100%)"[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant".[1][2]

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated Solid Waste Drum .

  • Decontamination: Wipe the spatula and balance area with an acetone-soaked Kimwipe.[1][2] Dispose of the Kimwipe in the solid waste drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., Methanol or DMSO) following synthesis or purification.[1][2]

  • Solvent Identification: Determine the primary solvent.[1][2]

    • If DMSO/Methanol/Ethanol: Use Non-Halogenated stream.[1][2]

    • If Dichloromethane (DCM): Use Halogenated stream.[1][2][3]

  • Transfer: Pour the solution into the appropriate HDPE carboy using a funnel to prevent splashing.

  • Rinsing (The Critical Step):

    • The hydroxy group causes the molecule to adhere to glass.[2]

    • Rinse 1: Add small volume of Acetone to the empty vessel. Swirl to dissolve residue.[1][2] Pour into waste.

    • Rinse 2: Repeat with Ethanol.

    • Rinse 3: Final rinse with water (this water rinse can go into the organic waste carboy to ensure all organics are captured, provided the carboy accepts <10% water).[2]

  • Log Entry: Record the addition on the carboy's log sheet.

    • Entry: "Organic Amides in [Solvent Name]"

Part 4: Emergency Contingencies (Spill Control)

In the event of a spill, the "Scoop and Wipe" method is insufficient due to the compound's viscosity and potential for surface adsorption.

Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (10ft Radius) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid/Solvent Spill Assess->LiquidSpill ActionSolid Wet Sweep Method (Dampen with Acetone) SolidSpill->ActionSolid Prevent Dust ActionLiquid Absorb with Vermiculite or Poly-Pads LiquidSpill->ActionLiquid Contain Flow Disposal Seal in Bag -> Solid Waste Drum ActionSolid->Disposal ActionLiquid->Disposal

Caption: Immediate response protocol for laboratory spills. The "Wet Sweep" prevents inhalation of dust.[2]

Specific Spill Instructions:

  • Solid Spills: Do not dry sweep.[1][2] This generates dust (H335 Respiratory Irritant).[1][2] Dampen a paper towel with acetone, place it over the powder, and wipe up.

  • Skin Exposure: Immediately wash with soap and water for 15 minutes.[1][2] The lipophilic cyclohexyl group makes water alone less effective; soap is crucial to emulsify and remove the compound [1, 5].[2]

Part 5: Regulatory Compliance & Documentation[1][2]

To maintain "Cradle-to-Grave" tracking required by the EPA, ensure your documentation aligns with these codes.

RCRA Waste Codes

While N-(cyclohexylmethyl)-2-hydroxyacetamide is not a listed waste (no P or U code), it is regulated based on Characteristics when mixed with solvents.[1][2]

Waste CompositionEPA Waste CodeDescription
Pure Substance None (Rec.[1][2] D001*)Not listed, but treat as Ignitable/Toxic for safety.[1][2]
In Acetone/MeOH D001 Ignitable Characteristic (>140°F flash point).[1][2][4]
In DCM/Chloroform F002 / D019 Spent Halogenated Solvent / Carbon Tetrachloride.[1][2]

*Note: Many institutions default all unlisted organic chemicals to D001 (Ignitable) or a generic "State Regulated" code to ensure incineration.[2]

Labeling Requirements

Every container must have a label that includes:

  • Full Chemical Name: No abbreviations (e.g., do not write "C-Amide").

  • Hazard Pictograms: Flammable (if in solvent) and Irritant (Exclamation Mark).[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: N-(cyclohexylmethyl)-2-hydroxyacetamide. MilliporeSigma.[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]

  • PubChem. (2024).[1][2] Compound Summary: N-(cyclohexylmethyl)-2-hydroxyacetamide.[1][2] National Library of Medicine.[2] [Link]

Sources

Handling

Personal protective equipment for handling N-(cyclohexylmethyl)-2-hydroxyacetamide

Executive Summary & Risk Context From the Desk of the Senior Application Scientist: Handling N-(cyclohexylmethyl)-2-hydroxyacetamide requires a shift in mindset from "standard reagent" to "active organic intermediate." W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling N-(cyclohexylmethyl)-2-hydroxyacetamide requires a shift in mindset from "standard reagent" to "active organic intermediate." While often classified under baseline GHS categories (Irritant), the structural combination of a lipophilic cyclohexyl ring and a hydrophilic hydroxyacetamide moiety suggests a potential for enhanced dermal absorption .

In drug development, this compound is frequently used as a building block.[1] The primary risks are not just immediate irritation, but the unknown long-term sensitization potential common to secondary amides. This guide applies the Precautionary Principle : we treat the substance as more hazardous than the minimum data suggests until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous hydroxyacetamides.

Hazard ClassGHS CategoryOperational Implication
Acute Toxicity (Oral) Cat 4 (Harmful)Do not rely on ingestion being "unlikely."[2][3] Hand-to-mouth contamination via gloves is a primary vector.[2]
Skin Corrosion/Irritation Cat 2 (Irritant)Critical: Amides can act as permeation enhancers. Irritation may be a precursor to systemic absorption.
Eye Damage/Irritation Cat 2A (Irritant)Fine powders (solids) behave like aerosols; standard safety glasses are insufficient if dust is generated.
STOT - Single Exposure Cat 3 (Resp.[2][3] Irritation)Inhalation of dust triggers mucosal inflammation.

The PPE Matrix: A Self-Validating System

Do not use a "one size fits all" approach. Your PPE must adapt to the physical state of the chemical.

A. Glove Selection Protocol

Standard Nitrile is not always enough. The solvent acts as the carrier vehicle.

State of MatterCarrier SolventRecommended Glove MaterialMin.[4] ThicknessBreakthrough Time (est)
Pure Solid (Powder) N/ANitrile (Disposable)0.11 mm (4-5 mil)> 480 min
Solution Water / EthanolNitrile (Double Gloved)0.11 mm (outer)> 240 min
Solution DCM / ChloroformPVA or Laminate (Silver Shield)N/A> 480 min
Solution DMF / DMSOButyl Rubber0.3 - 0.7 mm> 480 min

Validation Step: Before use, inflate the glove with air and submerge in water to check for pinholes. If using DCM, change nitrile gloves immediately upon splash contact, as breakthrough occurs in <2 minutes.

B. Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary Barrier (Body): Tyvek® lab coat or chemically resistant apron if handling >50g. Standard cotton coats absorb liquids and hold them against the skin.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant). Pro-Tip: If you can smell the reagent, your respiratory protection has failed.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the correct setup for your specific experiment.

PPE_Decision_Tree Start Start: Handling N-(cyclohexylmethyl)-2-hydroxyacetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Hood Fume Hood + Nitrile Gloves + Goggles Solid->Hood Dust Risk Solvent Identify Solvent Liquid->Solvent Polar Double Nitrile (Change <30 mins) Solvent->Polar Water/MeOH Penetr Butyl Rubber or Laminate Solvent->Penetr DMF/DMSO Halo PVA or Laminate (Silver Shield) Solvent->Halo DCM/CHCl3

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.[2]

Operational Protocols

Protocol A: Weighing & Transfer (Highest Risk Step)

Why: Static electricity can disperse the light powder, leading to inhalation or surface contamination.

  • Preparation: Place an ionizing fan or antistatic gun near the balance inside the fume hood.

  • Containment: Use a disposable weighing boat. Do not use weighing paper (high slip risk).

  • Technique: "Tap-transfer" method. Do not pour. Use a spatula to transfer small amounts to minimize dust clouds.

  • Decontamination: Wipe the balance area with a wet paper towel (ethanol-dampened) immediately after weighing. Dispose of the towel as solid hazardous waste.

Protocol B: Reaction Setup

Why: Heating amides can increase vapor pressure and volatility.

  • System: All reactions must be performed in a closed vessel (Round Bottom Flask with septum).

  • Ventilation: Clamp all apparatus securely. Ensure the condenser water flow is active before heating.

  • Sampling: Do not open the system to sample. Use a syringe and needle through the septum to withdraw aliquots for TLC/HPLC.

Emergency Response & Disposal

Spill Cleanup Workflow

If a spill occurs, pause and assess. Do not rush.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g/10mL) Inside Hood Assess->Minor Major Major (>10g) or Outside Hood Assess->Major Absorb Cover with Spill Pillow/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Wipe with Solvent (Soap/Water -> Ethanol) Absorb->Clean Waste Seal in Hazardous Waste Bag Clean->Waste

Figure 2: Logic flow for assessing and responding to chemical spills.

Disposal Strategy
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste" (Yellow bag/bin).

  • Liquid Waste:

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."

    • If dissolved in Methanol/Ethyl Acetate : "Non-Halogenated Organic Waste."

    • NEVER pour down the drain.[5][6] This compound is potentially toxic to aquatic life.

References

  • PubChem. (2023). N-cyclohexyl-2-hydroxyacetamide Compound Summary. National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

Sources

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